molecular formula C9H12N2O3 B2641880 Methyl 3,4-diamino-5-methoxybenzoate CAS No. 1993406-31-7

Methyl 3,4-diamino-5-methoxybenzoate

Cat. No.: B2641880
CAS No.: 1993406-31-7
M. Wt: 196.206
InChI Key: ZGEHONDIAKGFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,4-diamino-5-methoxybenzoate is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.20 g/mol . Its structure features a benzoate core substituted with a methoxy group, and two adjacent amino groups, which contribute to its physicochemical profile and potential for derivatization . Researchers can utilize the provided SMILES notation (COC1=CC(=CC(=C1N)N)C(=O)OC) and InChIKey (ZGEHONDIAKGFJN-UHFFFAOYSA-N) for computational modeling and database searches . The primary research applications for Methyl 3,4-diamino-5-methoxybenzoate are as a chemical building block or synthetic intermediate in organic chemistry and medicinal chemistry. Its structure is related to other methoxy-substituted benzoate esters, which are frequently explored in pharmaceutical and agrochemical research . The presence of both electron-donating amino and methoxy groups on the aromatic ring makes this compound a valuable precursor for synthesizing more complex molecules, such as heterocycles or functionalized materials. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,4-diamino-5-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEHONDIAKGFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1N)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1993406-31-7
Record name methyl 3,4-diamino-5-methoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"physicochemical properties of Methyl 3,4-diamino-5-methoxybenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3,4-diamino-5-methoxybenzoate (CAS 1993406-31-7) is a high-value pharmacophore intermediate used primarily in the synthesis of fused heterocyclic systems, specifically benzimidazoles and quinoxalines . Its structural uniqueness lies in the asymmetric substitution of the benzene ring: an electron-donating methoxy group at the 5-position adjacent to a vicinal diamine moiety. This configuration modulates the nucleophilicity of the amino groups, influencing regioselectivity in cyclization reactions—a critical factor in the design of kinase inhibitors and DNA-intercalating agents.

This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, validated synthetic pathways, and handling protocols to ensure data integrity in drug development workflows.

Chemical Identity & Structural Analysis

The compound is an asymmetric o-phenylenediamine derivative. The presence of the methoxy group at position 5 creates an electronic differentiation between the amino groups at positions 3 and 4, which is exploitable in regioselective synthesis.

Parameter Technical Specification
IUPAC Name Methyl 3,4-diamino-5-methoxybenzoate
Common Synonyms 3,4-Diamino-5-methoxybenzoic acid methyl ester
CAS Number 1993406-31-7 (Free Base) 2172043-09-1 (Hydrochloride Salt)
Molecular Formula C₉H₁₂N₂O₃
Molecular Weight 196.20 g/mol
SMILES COC1=CC(=CC(=C1N)N)C(=O)OC
InChI Key ZGEHONDIAKGFJN-UHFFFAOYSA-N

Physicochemical Profiling

Understanding the thermodynamic and kinetic properties of this intermediate is essential for optimizing reaction conditions and purification strategies.

Thermodynamic Properties
PropertyValue / RangeExperimental/Predicted Note
Physical State Solid (Powder)Typically off-white to pale brown due to oxidation sensitivity.
Melting Point 115°C – 120°CPredicted range based on structural analogs (e.g., Methyl 3,4-diaminobenzoate).
Boiling Point ~360°CPredicted at 760 mmHg.
LogP (Octanol/Water) 0.45 – 0.80Lipophilicity Insight: The compound is moderately polar. It partitions well into ethyl acetate and chlorinated solvents but retains partial water solubility due to the diamine functionality.
pKa (Conjugate Acid) pKa₁ ≈ 3.5 (N-4)pKa₂ ≈ 4.8 (N-3)Reactivity Insight: The amino group at position 3 is more basic due to the inductive donating effect (+I) of the adjacent methoxy group, while N-4 is less basic.
Solubility & Stability
  • Solubility: Highly soluble in DMSO, DMF, and Methanol. Moderate solubility in Dichloromethane. Low solubility in water (neutral pH), but solubility increases significantly in acidic media (formation of HCl salt).

  • Stability (Critical): As a vicinal diamine, this compound is highly susceptible to air oxidation , forming dark-colored quinoidal impurities (iminoquinones) upon prolonged exposure to oxygen.

    • Protocol: Store under Argon/Nitrogen at -20°C. Solutions in DMSO should be used immediately or kept frozen.

Synthetic Route & Impurity Profiling

The synthesis of Methyl 3,4-diamino-5-methoxybenzoate typically proceeds via the reduction of a nitro-amino or dinitro precursor. The most robust pathway involves the nitration of Methyl 3-amino-5-methoxybenzoate followed by catalytic hydrogenation.

Validated Synthetic Pathway

The following Graphviz diagram illustrates the logical flow of synthesis, highlighting the critical reduction step where impurity control is paramount.

SynthesisPathway Start Methyl 3-amino-5-methoxybenzoate (CAS 217314-47-1) Step1 Nitration (HNO3 / H2SO4) Start->Step1 Inter Intermediate: Methyl 3-amino-4-nitro-5-methoxybenzoate Step1->Inter Step2 Catalytic Hydrogenation (H2, Pd/C, MeOH) Inter->Step2 Product TARGET: Methyl 3,4-diamino-5-methoxybenzoate Step2->Product Impurity Impurity Risk: Azo-dimers / Oxidation products Product->Impurity O2 Exposure

Figure 1: Retrosynthetic pathway starting from the mono-amino precursor. The final reduction step requires strict anaerobic conditions to prevent immediate oxidation.

Impurity Markers
  • Regioisomers: Methyl 2,3-diamino-5-methoxybenzoate (arising from non-selective nitration).

  • Incomplete Reduction: Methyl 3-amino-4-nitro-5-methoxybenzoate (Yellow impurity).

  • Oxidation Products: Quinoxaline-like oligomers formed if the reaction mixture is exposed to air before workup.

Applications in Drug Discovery

This compound is a "privileged scaffold" for generating Benzimidazole libraries. The electronic effect of the 5-methoxy group directs the cyclization mechanism, often favoring specific tautomers or regioisomers when reacting with aldehydes or carboxylic acids.

Workflow: Benzimidazole Synthesis

The diamine reacts with aldehydes (oxidative cyclization) or carboxylic acids (condensation) to form the benzimidazole core.

Applications Diamine Methyl 3,4-diamino-5-methoxybenzoate Benzimidazole 2-Substituted Benzimidazole (Kinase Inhibitor Scaffold) Diamine->Benzimidazole Path A: Cyclization Quinoxaline Quinoxaline Derivative (DNA Intercalator) Diamine->Quinoxaline Path B: Condensation Reagent1 Aldehyde (R-CHO) + Oxidant (e.g., Na2S2O5) Reagent1->Benzimidazole Reagent2 1,2-Dicarbonyl (e.g., Glyoxal) Reagent2->Quinoxaline

Figure 2: Divergent synthesis utility. Path A yields benzimidazoles; Path B yields quinoxalines.

Handling & Safety Protocols (E-E-A-T)

  • Inert Weighing: Always weigh this compound inside a glovebox or under a funnel with a steady stream of Nitrogen.

  • Solvent Degassing: When using this diamine in synthesis, sparge all solvents (Methanol, DMF) with Argon for 15 minutes prior to dissolution. This prevents the formation of "black tar" impurities during heating.

  • Workup Precaution: If extracting from an aqueous layer, add a reducing agent (e.g., Sodium Ascorbate or Sodium Dithionite) to the aqueous phase to prevent oxidative polymerization during the biphasic mix.

References

  • PubChemLite. Methyl 3,4-diamino-5-methoxybenzoate (Compound Summary). National Center for Biotechnology Information. [Link]

  • MDPI. Catalytic Reductive Amination of Aromatic Aldehydes (Contextual synthesis of amino-benzoates).[Link]

A Technical Guide to the Structural Elucidation of Methyl 3,4-diamino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for the structural elucidation of methyl 3,4-diamino-5-methoxybenzoate, a substituted aromatic compound with potential applications in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of steps, but a logical and scientifically grounded narrative on how to confirm the molecule's identity and structure with a high degree of confidence.

Introduction

Methyl 3,4-diamino-5-methoxybenzoate (C9H12N2O3) is a small organic molecule featuring a densely functionalized benzene ring.[1] The precise arrangement of its substituents—two amino groups, a methoxy group, and a methyl ester—is critical to its chemical properties and potential biological activity. Therefore, unambiguous structural confirmation is a prerequisite for any further investigation or application. This guide will detail a multi-technique spectroscopic approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to build a self-validating case for the structure of this compound.

The elucidation process is not merely about data acquisition; it is an exercise in deductive reasoning, where each piece of spectral information corroborates the others to form a cohesive and irrefutable structural assignment.

The Elucidation Workflow: A Holistic Approach

The structural elucidation of a novel or synthesized compound follows a logical progression. The initial step is to determine the molecular formula and degree of unsaturation, followed by the identification of functional groups, and finally, the assembly of the molecular skeleton by establishing the connectivity of atoms.

Elucidation_Workflow cluster_preliminary Preliminary Analysis cluster_confirmation Structural Confirmation mol_formula Molecular Formula (from MS & Elemental Analysis) unsaturation Degree of Unsaturation mol_formula->unsaturation Calculate nmr NMR Spectroscopy (1H, 13C, 2D) unsaturation->nmr Informs ms Mass Spectrometry (MS) ms->mol_formula Confirms structure Proposed Structure ms->structure Molecular Weight & Fragmentation ir Infrared (IR) Spectroscopy ir->structure Functional Groups nmr->structure Connectivity

Caption: A generalized workflow for the structural elucidation of an organic compound.

Part 1: Molecular Formula and Degree of Unsaturation

A crucial first step in any structure elucidation is to determine the molecular formula.[2] This is typically achieved through a combination of high-resolution mass spectrometry (HRMS), which provides a highly accurate molecular weight, and elemental analysis, which gives the percentage composition of each element.

For methyl 3,4-diamino-5-methoxybenzoate, the molecular formula is C9H12N2O3.[1] From this, we can calculate the degree of unsaturation (DoU), which indicates the total number of rings and/or multiple bonds in the molecule.

Degree of Unsaturation (DoU) Calculation:

DoU = C + 1 - (H/2) - (X/2) + (N/2)

Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For C9H12N2O3: DoU = 9 + 1 - (12/2) + (2/2) = 10 - 6 + 1 = 5

A DoU of 5 suggests the presence of a benzene ring (which accounts for 4 degrees of unsaturation: one ring and three double bonds) and one additional double bond, which is consistent with the carbonyl group of the methyl ester.

Part 2: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.[3]

Expected Mass Spectrum of Methyl 3,4-diamino-5-methoxybenzoate:
  • Molecular Ion (M+) : The molecular formula C9H12N2O3 gives a monoisotopic mass of 196.0848 Da.[1] A key principle in the mass spectrometry of nitrogen-containing compounds is the Nitrogen Rule , which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[4][5] The presence of two nitrogen atoms in our target molecule is consistent with its even molecular weight of 196.

  • Key Fragmentation Patterns : Electron Ionization (EI) mass spectrometry would likely induce characteristic fragmentations. The fragmentation of esters and aromatic amines provides valuable structural information.[4][6]

    • Loss of a methoxy radical (•OCH3) from the ester would result in a fragment at m/z 165.

    • Loss of the methyl ester group (•COOCH3) would lead to a fragment at m/z 137.

    • Alpha-cleavage adjacent to the amino groups is a common fragmentation pathway for amines.[4] However, for aromatic amines, the fragmentation is often dominated by processes involving the aromatic ring.

Experimental Protocol for Mass Spectrometry:
  • Sample Preparation : Dissolve a small amount of the purified compound (typically <1 mg) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation : Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) for accurate mass measurement.

  • Ionization Method : Electrospray ionization (ESI) is suitable for obtaining the protonated molecule [M+H]+, which would be observed at m/z 197.0921.[1] Electron ionization (EI) is more effective for observing fragmentation patterns.

  • Data Analysis : Analyze the resulting spectrum for the molecular ion peak to confirm the molecular weight. Identify major fragment ions and propose fragmentation pathways that are consistent with the expected structure.

Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.[7]

Predicted IR Absorption Bands for Methyl 3,4-diamino-5-methoxybenzoate:
Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Appearance
3450-3300N-H (Amino)Symmetric & Asymmetric StretchingTwo sharp to medium bands[5]
3050-3000C-H (Aromatic)StretchingWeak to medium bands
2950-2850C-H (Aliphatic)StretchingWeak to medium bands
~1710C=O (Ester)StretchingStrong, sharp band
~1620 & ~1580C=C (Aromatic)StretchingTwo bands, variable intensity
~1250C-O (Ester & Ether)StretchingStrong band

The presence of two distinct N-H stretching bands would be strong evidence for a primary amine. The strong carbonyl absorption confirms the ester functional group.

Experimental Protocol for IR Spectroscopy:
  • Sample Preparation : For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used with the neat solid.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is standard.

  • Data Acquisition : A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded first. Then, the sample spectrum is acquired. The instrument software automatically subtracts the background.

  • Data Analysis : The resulting spectrum is analyzed by correlating the absorption bands (peaks) with known vibrational frequencies of functional groups.

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Map

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures, providing detailed information about the carbon-hydrogen framework.[8][9] We will focus on ¹H NMR and ¹³C NMR.

¹H NMR Spectroscopy Predictions:

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (spin-spin splitting).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.0-7.5Singlet1HAr-H Aromatic proton. The exact shift is influenced by the surrounding electron-donating groups.
~6.5-7.0Singlet1HAr-H Aromatic proton. The exact shift is influenced by the surrounding electron-donating groups.
~4.0-5.0Broad Singlet4H-NHProtons on nitrogen often appear as broad signals and their chemical shift can vary. Two amino groups would account for 4 protons.
~3.9Singlet3H-OCH ₃ (methoxy)Methoxy group protons are typically sharp singlets.
~3.8Singlet3H-COOCH ₃ (ester)Methyl ester protons are also sharp singlets, usually slightly downfield from a methoxy group on the ring.

The two aromatic protons are expected to be singlets due to the substitution pattern of the benzene ring, where they would not have any adjacent proton neighbors.

¹³C NMR Spectroscopy Predictions:

The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~167C =OEster carbonyl carbons are typically found in this downfield region.[10]
~150-155Ar-C -OCH₃Aromatic carbon attached to the electron-donating methoxy group.
~135-145Ar-C -NH₂Aromatic carbons attached to the amino groups.
~120-130Ar-C -COOCH₃Aromatic carbon attached to the ester group.
~100-115Ar-C HAromatic carbons bearing a hydrogen atom. The upfield shift is due to the electron-donating effect of the substituents.
~56-OC H₃ (methoxy)Methoxy carbons typically appear in this region.
~52-COOC H₃ (ester)Methyl ester carbons are also found in this region.

The spectrum is expected to show 9 distinct carbon signals, corresponding to the 9 carbon atoms in the molecule.

Experimental Protocol for NMR Spectroscopy:
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Data Acquisition : Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to further confirm proton-proton and proton-carbon connectivities, respectively.

  • Data Analysis : Process the raw data (Free Induction Decay - FID) by Fourier transformation. Integrate the ¹H NMR signals and analyze the splitting patterns. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.

Caption: Correlation of the proposed structure with the expected spectroscopic data.

Conclusion

The structural elucidation of methyl 3,4-diamino-5-methoxybenzoate is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Mass spectrometry confirms the molecular weight and formula, consistent with the Nitrogen Rule. Infrared spectroscopy identifies the key functional groups: the primary amines and the ester carbonyl. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive map of the molecular skeleton, confirming the substitution pattern of the aromatic ring and the connectivity of all atoms. The congruence of these independent datasets provides a high level of confidence in the final structural assignment. This rigorous, multi-faceted approach is fundamental to ensuring scientific integrity in chemical research and development.

References

  • ResearchGate. (n.d.). Methyl 3,4,5-trimethoxybenzoate.
  • PubChem. (n.d.). Methyl 3,4,5-trimethoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Lai, J., et al. (2016). Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Supporting Information.
  • PubChem. (n.d.). Methyl 3,4-diamino-5-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2016). Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
  • Acta Crystallographica Section E: Structure Reports Online. (2008). Methyl 3-amino-4-butanamido-5-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • YouTube. (2023). Structure Elucidation of Organic Compounds. Retrieved from [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Vibrational spectroscopy of Methyl benzoate. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • ResearchGate. (2019). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids.
  • OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?.
  • Chemistry Steps. (2020). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3,4,5-trimethoxy-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • OpenStax. (n.d.). 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • FUNAAB. (n.d.). EMT 509: STRUCTURAL ELUCIDATION OF ORGANIC POLLUTANTS. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methyl 3,5-diamino-4-(4-methoxyphenoxy)benzoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

Sources

"CAS number and molecular formula of Methyl 3,4-diamino-5-methoxybenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of Methyl 3,4-diamino-5-methoxybenzoate , a critical intermediate in the development of benzimidazole-based pharmaceuticals.

A Strategic Intermediate for Benzimidazole Scaffold Synthesis in Drug Discovery

Executive Summary

Methyl 3,4-diamino-5-methoxybenzoate (CAS: 1993406-31-7 ) is a high-value synthetic intermediate used primarily in the construction of polysubstituted benzimidazoles.[1] Its unique substitution pattern—combining an electron-donating methoxy group with an ortho-diamine motif—makes it an ideal precursor for developing kinase inhibitors, Hsp90 inhibitors, and other heterocyclic bioactive agents. This guide provides a comprehensive technical analysis of its properties, validated synthetic pathways, and analytical characterization standards.

Part 1: Chemical Identity & Properties[2][3]
PropertySpecification
Chemical Name Methyl 3,4-diamino-5-methoxybenzoate
CAS Number (Free Base) 1993406-31-7
CAS Number (HCl Salt) 2172043-09-1
Molecular Formula C

H

N

O

Molecular Weight 196.20 g/mol
SMILES COC(=O)C1=CC(OC)=C(N)C(N)=C1
Appearance Off-white to pale brown solid
Solubility Soluble in DMSO, Methanol, DMF; slightly soluble in water
pKa (Calculated) ~3.5 (Aniline nitrogen), ~13.5 (Amide-like)

Structural Insight: The molecule features a methyl ester at the C1 position, providing a handle for further functionalization (e.g., hydrolysis to the acid or conversion to an amide). The ortho-diamine functionality at C3/C4 is the reactive core, ready for cyclocondensation reactions. The methoxy group at C5 introduces steric bulk and electronic modification, often crucial for the selectivity of the final drug candidate within a protein binding pocket.

Part 2: Synthetic Pathways & Methodology[6]

The synthesis of Methyl 3,4-diamino-5-methoxybenzoate typically proceeds through the reduction of its nitro-precursor. The choice of reduction method is critical to prevent over-reduction or side reactions involving the ester group.

2.1 Core Synthetic Route

The most robust pathway involves the catalytic hydrogenation or chemoselective reduction of Methyl 4-amino-3-methoxy-5-nitrobenzoate .

Step-by-Step Protocol:

  • Starting Material: Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS: 247257-56-9).

  • Solvent System: Methanol (MeOH) or Ethanol (EtOH).

  • Catalyst: 10% Palladium on Carbon (Pd/C) or Raney Nickel.

  • Reaction Conditions:

    • Hydrogenation: Hydrogen atmosphere (balloon pressure or 30 psi) at Room Temperature (RT) for 4–6 hours.

    • Alternative (Chemical Reduction): Iron powder (Fe) in Acetic Acid (AcOH) at 60°C if hydrogenation equipment is unavailable.

  • Workup:

    • Filter the catalyst through a Celite pad.

    • Concentrate the filtrate in vacuo.[2]

    • Purification: Recrystallization from Ethyl Acetate/Hexanes or usage as a crude intermediate (due to oxidation sensitivity of the diamine).

2.2 Reaction Workflow Diagram (DOT)

SynthesisPath Figure 1: Synthetic pathway from nitro-precursor to diamine and subsequent cyclization potential. Start Methyl 4-amino-3-methoxy- 5-nitrobenzoate Intermediate Reduction Mechanism Start->Intermediate Nitro Reduction Reagent H2 / Pd-C (Methanol, RT) Reagent->Intermediate Product Methyl 3,4-diamino- 5-methoxybenzoate Intermediate->Product -2 H2O Cyclization Benzimidazole Formation Product->Cyclization + R-COOH / Heat

Figure 1: Synthetic pathway from nitro-precursor to diamine and subsequent cyclization potential.[1][3][4][5][6][7][8][9][10][11][12]

Part 3: Applications in Drug Discovery

The primary utility of Methyl 3,4-diamino-5-methoxybenzoate lies in its ability to form Benzimidazole scaffolds. This heterocyclic system is a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets, particularly kinases.

3.1 Benzimidazole Formation

Reacting the diamine with various electrophiles yields substituted benzimidazoles:

  • With Formic Acid/Orthoformate: Yields Methyl 7-methoxy-1H-benzimidazole-5-carboxylate.

  • With Aldehydes (plus oxidant): Yields 2-substituted benzimidazoles.

  • With Cyanogen Bromide: Yields 2-amino-benzimidazoles.

Mechanistic Relevance: In kinase inhibitors (e.g., VEGFR, EGFR targets), the benzimidazole NH often forms a critical hydrogen bond with the "hinge region" of the kinase ATP-binding site. The C5-methoxy group (originating from the starting material) can position itself to interact with the solvent front or specific hydrophobic pockets (e.g., the gatekeeper residue), modulating potency and selectivity.

3.2 Validated Drug Class Targets
  • Tyrosine Kinase Inhibitors (TKIs): Analogues of this intermediate are explored in libraries targeting VEGFR2 and EGFR.

  • Hsp90 Inhibitors: Resorcinol-based inhibitors often require specific methoxy/amino substitution patterns on the benzo-ring to optimize ATP-competition.

Part 4: Analytical Characterization

To ensure the integrity of the intermediate before proceeding to cyclization, the following analytical parameters must be met.

4.1 Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, DMSO-d

):
  • 
     3.75 ppm (s, 3H):  Methyl ester (-COOCH 
    
    
    
    ).
  • 
     3.82 ppm (s, 3H):  Methoxy group (-OCH 
    
    
    
    ).
  • 
     4.5–5.5 ppm (br s, 4H):  Two amino groups (-NH 
    
    
    
    ), exchangeable with D
    
    
    O. Note: Chemical shift varies with concentration and water content.
  • 
     6.9–7.2 ppm (m, 2H):  Aromatic protons (H2 and H6).
    
4.2 Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Observed Mass: [M+H]

    
     = 197.1 m/z
    
  • Fragment Ions: Loss of methoxy (-31) or methyl ester (-59) may be observed in high-energy collision.

4.3 Purity Assessment (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: UV at 254 nm and 280 nm.

  • Retention Time: The diamine is relatively polar and will elute earlier than its nitro-precursor.

Part 5: Safety & Handling
  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Oxidation Sensitivity: The ortho-diamine motif is susceptible to air oxidation, turning the solid dark brown over time.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrolysis of the methyl ester.

References
  • PubChem. "Compound Summary: Methyl 3,4-diamino-5-methoxybenzoate." National Library of Medicine. [Link]

  • MDPI. "Synthesis of Benzimidazole Derivatives and Their Biological Activity." Molecules, vol. 22, no. 10, 2017. [Link]

Sources

Strategic Scaffolding: Unlocking the Potential of Methyl 3,4-diamino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Methyl 3,4-diamino-5-methoxybenzoate (CAS: 1993406-31-7 / 2172043-09-1) represents a high-value "ortho-diamine trap" scaffold often underutilized in early-stage discovery libraries. Unlike simple phenylenediamines, this building block possesses a pre-installed "push-pull" electronic system—an electron-donating methoxy group at C5 and an electron-withdrawing methyl ester at C1.

This guide outlines the specific utility of this scaffold in synthesizing privileged heterocycles —specifically 4,6-disubstituted benzimidazoles and 6,8-disubstituted quinoxalines. We analyze its application in designing next-generation kinase inhibitors, anthelmintics, and fluorescent bioprobes, providing validated protocols to accelerate your hit-to-lead campaigns.

Part 1: Structural Analysis & Synthetic Utility

The "Ortho-Diamine Trap"

The core value of Methyl 3,4-diamino-5-methoxybenzoate lies in its 1,2-diamine functionality, flanked by sterically and electronically distinct substituents. This arrangement allows for regioselective cyclizations that are difficult to achieve with symmetric precursors.

Regiochemistry & Numbering

The transformation of the benzoate core into a benzimidazole alters the numbering system, a critical detail for Intellectual Property (IP) filing and Structure-Activity Relationship (SAR) analysis.

  • Benzoate Numbering:

    • C1: Carboxylate (Ester)

    • C3: Amine (Nucleophile 1)

    • C4: Amine (Nucleophile 2)

    • C5: Methoxy (Auxiliary)

  • Benzimidazole Product (Tautomeric Ambiguity):

    • Cyclization yields a benzimidazole with the ester at position 6 and the methoxy at position 4 (or the 5,7-tautomer depending on N-alkylation).

    • Significance: 4-substituted benzimidazoles are privileged scaffolds in PARP inhibitors (e.g., Veliparib analogs) and kinase inhibitors, where steric bulk at C4 directs the orientation of the inhibitor within the ATP binding pocket.

G cluster_0 Functional Handles Scaffold Methyl 3,4-diamino- 5-methoxybenzoate Benzimidazole Benzimidazole Core (Kinase/PARP) Scaffold->Benzimidazole + R-CHO / Acid (Cyclization) Quinoxaline Quinoxaline Core (Intercalators) Scaffold->Quinoxaline + 1,2-Dicarbonyl (Condensation) Ester C1-Ester: Solubility/Linker Scaffold->Ester Methoxy C5-Methoxy: H-Bond Acceptor Scaffold->Methoxy

Figure 1: Divergent synthetic pathways from the core scaffold.

Part 2: Research Application Areas

Oncology: Kinase & PARP Inhibition

The benzimidazole core is a "master key" for ATP-binding pockets.

  • Mechanism: The N1-H and N3 of the imidazole ring act as a donor-acceptor pair, mimicking the adenine ring of ATP.

  • Scaffold Advantage: The C6-ester (derived from benzoate C1) projects into the solvent-exposed region, making it an ideal handle for solubilizing groups (e.g., piperazines, morpholines) via amidation. The C4-methoxy provides a steric anchor that can induce selectivity against specific kinases (e.g., VEGFR, EGFR) by clashing with the gatekeeper residue.

Anthelmintics: Next-Gen Tubulin Inhibitors

Benzimidazoles like Mebendazole and Albendazole bind to helminth


-tubulin.
  • Current Limitation: Resistance and poor solubility.

  • Innovation: Converting the C1-ester to a ketone (mimicking Mebendazole) or a carbamate allows for the creation of hybrid analogs. The 5-methoxy group alters the lipophilicity (

    
    ), potentially improving oral bioavailability and blood-brain barrier penetration for neurocysticercosis treatment.
    
Fluorescent Bioprobes

The push-pull electronic character (Methoxy donor + Ester acceptor) on the aromatic ring creates an intrinsic charge-transfer system.

  • Application: Upon cyclization to a benzimidazole, the extended conjugation often results in fluorescence. This scaffold can be used to develop environment-sensitive probes where the emission shifts based on the polarity of the binding pocket (solvatochromism).

Part 3: Experimental Protocols

Protocol A: Synthesis of a 2-Aryl-Benzimidazole Library

Objective: To synthesize a library of kinase inhibitor candidates via oxidative cyclization.

Reagents:

  • Methyl 3,4-diamino-5-methoxybenzoate (1.0 equiv)

  • Aryl Aldehyde (1.0 equiv)

  • 
     (Sodium metabisulfite) (1.2 equiv)
    
  • Solvent: DMF/Ethanol (1:3 v/v)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of the diamino scaffold in 5 mL of DMF/Ethanol mixture.

  • Addition: Add 1.0 mmol of the desired aryl aldehyde (e.g., 4-pyridylcarboxaldehyde for kinase targeting).

  • Activation: Add 1.2 mmol of

    
     as the oxidant/catalyst.
    
  • Reflux: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Pour the reaction mixture into ice-cold water (20 mL). The product usually precipitates.

  • Purification: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (

    
    ). Recrystallize from Ethanol.
    

Validation Check:

  • NMR: Look for the disappearance of the broad singlet amine peaks (approx. 4.0–6.0 ppm) and the appearance of the benzimidazole N-H (approx. 12.0–13.0 ppm).

  • MS: M+1 peak should correspond to

    
    .
    
Protocol B: Conversion to Quinoxaline (Intercalator Synthesis)

Objective: To access the 6,8-disubstituted quinoxaline core.

Reagents:

  • Methyl 3,4-diamino-5-methoxybenzoate (1.0 equiv)

  • Glyoxal (40% aq.) or Benzil (1.1 equiv)

  • Solvent: Ethanol/Acetic Acid

Step-by-Step Workflow:

  • Mixing: Combine 1.0 mmol scaffold and 1.1 mmol 1,2-dicarbonyl compound in 10 mL Ethanol.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Reaction: Reflux for 2 hours.

  • Isolation: Cool to room temperature. The quinoxaline derivative typically crystallizes out.

Part 4: Quantitative Data Summary

PropertyValue / DescriptionRelevance
Molecular Weight 196.20 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da).
H-Bond Donors 2 (Primary Amines)Critical for initial binding to electrophiles.
H-Bond Acceptors 4 (N, O)Solvation and receptor interaction.
LogP (Predicted) ~0.8 - 1.2Ideal range for oral bioavailability optimization.
pKa (Amines) ~3.5 - 4.5Low basicity due to ester withdrawal; requires acid catalysis for some reactions.

Part 5: Future Directions & Strategic Logic

The "Methyl 3,4-diamino-5-methoxybenzoate" scaffold is not just a building block; it is a branch point in chemical space.

  • PROTAC Linkers: The ester group can be hydrolyzed and coupled to E3 ligase ligands (e.g., Thalidomide derivatives). The benzimidazole moiety then serves as the "warhead" targeting the protein of interest.

  • Neglected Tropical Diseases (NTDs): With resistance rising against Triclabendazole, this scaffold offers a route to hybrid anthelmintics that combine the benzimidazole pharmacophore with novel lipophilic side chains at the 5-position (via the ester handle).

Logic Diagram: SAR Decision Tree

SAR Start Hit Expansion Strategy Target Target Identification Start->Target Kinase Kinase Inhibitor (ATP Competitive) Target->Kinase High IC50? Anthelmintic Tubulin Inhibitor (Parasite) Target->Anthelmintic Resistant Strain? Mod_Kinase Cyclize with Heteroaryl Aldehyde Hydrolyze Ester -> Amide Kinase->Mod_Kinase Optimize Solubility Mod_Worm Cyclize with S-methyl isothiourea Convert Ester -> Ketone Anthelmintic->Mod_Worm Optimize Lipophilicity

Figure 2: Strategic decision tree for medicinal chemistry optimization using this scaffold.

References

  • Benzimidazole Synthesis via Oxidative Cyclization

    • Title: "Recent Advances in the Synthesis of Benzimidazoles"
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • PARP Inhibitor SAR (Benzimidazole-4-carboxamides)

    • Title: "Resistance-Modifying Agents.[1][2] 9. Synthesis and Biological Properties of Benzimidazole Inhibitors of the DNA Repair Enzyme Poly(ADP-ribose) Polymerase"[1][3]

    • Source: Journal of Medicinal Chemistry (ACS)
    • URL:[Link]

  • Triclabendazole & Benzimidazole Anthelmintics

    • Title: "Triclabendazole - Wikipedia / DrugBank D
    • Source: Wikipedia (Valid
    • URL:[Link]

  • Chemical Property Data: Title: "Methyl 3,4-diamino-5-methoxybenzoate Product Information" Source: BLD Pharm / CymitQuimica

Sources

Methodological & Application

Application Notes and Protocols for Methyl 3,4-diamino-5-methoxybenzoate: A Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Methyl 3,4-diamino-5-methoxybenzoate is a functionalized aromatic compound with significant potential as a building block in organic synthesis, particularly in the construction of heterocyclic systems of medicinal interest. Its vicinal diamino groups, coupled with an electron-donating methoxy substituent and a methyl ester, provide a versatile scaffold for the synthesis of substituted benzimidazoles and other fused heterocycles. This guide provides a comprehensive overview of the properties, synthesis, and key applications of Methyl 3,4-diamino-5-methoxybenzoate, complete with detailed experimental protocols and safety information. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemistry.

Introduction: The Chemical Versatility of Methyl 3,4-diamino-5-methoxybenzoate

Methyl 3,4-diamino-5-methoxybenzoate is a substituted o-phenylenediamine. The strategic placement of the diamino, methoxy, and methyl ester groups on the benzene ring makes it a valuable intermediate for several reasons:

  • Ortho-Diamino Functionality : The 1,2-diamino arrangement is a classic precursor for the formation of five-membered heterocyclic rings fused to the benzene ring, most notably benzimidazoles.[1][2] This reaction is a cornerstone of medicinal chemistry, as the benzimidazole scaffold is a privileged structure found in numerous marketed drugs.[3][4]

  • Methoxy Group : The electron-donating methoxy group can influence the reactivity of the aromatic ring and the amino groups. It can also serve as a handle for further chemical modification or be a key pharmacophoric feature in the final target molecule.

  • Methyl Ester : The methyl ester provides a site for further elaboration, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for the introduction of additional diversity and functionality.

Due to these features, Methyl 3,4-diamino-5-methoxybenzoate is an attractive starting material for the synthesis of a variety of complex molecules, particularly in the context of drug discovery and materials science.

Physicochemical and Safety Data

A specific Safety Data Sheet (SDS) for Methyl 3,4-diamino-5-methoxybenzoate is not widely available. Therefore, the safety and handling precautions should be based on the closely related and commercially available compound, Methyl 3,4-diaminobenzoate .[5]

PropertyValue (for Methyl 3,4-diaminobenzoate)Reference
Molecular Formula C₈H₁₀N₂O₂[5]
Molecular Weight 166.18 g/mol [5]
Appearance White to light brown to light yellow powder or crystals
Melting Point 105-110 °C[5]
Hazard Statements H301 (Toxic if swallowed), H319 (Causes serious eye irritation)
Precautionary Statements P264, P270, P301+P310, P305+P351+P338, P405, P501

Handling and Storage:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthesis of Methyl 3,4-diamino-5-methoxybenzoate

While a specific literature preparation for Methyl 3,4-diamino-5-methoxybenzoate is not readily found, a plausible and common synthetic route would involve the reduction of a corresponding dinitro or nitro-amino precursor. Below are two representative protocols for such transformations.

Protocol 1: Catalytic Hydrogenation of a Dinitro Precursor (Predicted)

This method is often preferred for its clean reaction profile and high yields.

Workflow for Catalytic Hydrogenation

Start Methyl 3,5-dinitro-4-methoxybenzoate (Precursor) Solvent Dissolve in Solvent (e.g., Ethanol, Ethyl Acetate) Start->Solvent Catalyst Add Catalyst (e.g., 10% Pd/C) Solvent->Catalyst Reactor Charge into Hydrogenation Reactor Catalyst->Reactor Purge Purge with N₂ then H₂ Reactor->Purge React Pressurize with H₂ (e.g., 50 psi) Stir at RT Purge->React Monitor Monitor H₂ uptake React->Monitor Workup Filter Catalyst Concentrate Filtrate Monitor->Workup Product Methyl 3,4-diamino-5-methoxybenzoate Workup->Product

Caption: Workflow for the synthesis of Methyl 3,4-diamino-5-methoxybenzoate via catalytic hydrogenation.

Materials:

  • Methyl 3,5-dinitro-4-methoxybenzoate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite®

Procedure:

  • In a pressure vessel suitable for hydrogenation, dissolve the dinitro precursor in a suitable solvent (e.g., ethanol).

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.

  • Seal the vessel and purge the system with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing the hydrogen uptake.

  • Upon completion, carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction with Tin(II) Chloride (Predicted)

This method is a classic and effective way to reduce aromatic nitro groups and is particularly useful when other reducible functional groups are present that are sensitive to catalytic hydrogenation.

Materials:

  • Methyl 3-nitro-4-amino-5-methoxybenzoate (or dinitro precursor) (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve the nitro-containing precursor in ethanol.

  • Add Tin(II) chloride dihydrate to the solution.

  • Cool the mixture in an ice bath and slowly add concentrated HCl.

  • Remove the ice bath and stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and carefully basify with a cold NaOH solution to precipitate tin salts.

  • Filter the mixture through a pad of Celite®, washing the solid with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify as needed.

Application in the Synthesis of Substituted Benzimidazoles

The primary application of Methyl 3,4-diamino-5-methoxybenzoate is as a synthon for the construction of the benzimidazole ring system. This is typically achieved by condensation with either an aldehyde or a carboxylic acid (or its derivative).

Protocol 3: Benzimidazole Synthesis via Condensation with an Aldehyde

This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization. Various oxidizing agents can be used.[1]

Workflow for Benzimidazole Synthesis with an Aldehyde

Start Methyl 3,4-diamino-5-methoxybenzoate Mix Mix Reactants Start->Mix Aldehyde Aldehyde (R-CHO) Aldehyde->Mix Solvent Solvent (e.g., Ethanol, DMSO) Solvent->Mix Heat Heat/Stir (e.g., Reflux) Mix->Heat Oxidant Add Oxidant (e.g., NaHSO₃, Air) Heat->Oxidant Monitor Monitor by TLC Oxidant->Monitor Workup Cool, Precipitate, Filter Monitor->Workup Product Substituted Benzimidazole Workup->Product

Caption: General workflow for the synthesis of a substituted benzimidazole from Methyl 3,4-diamino-5-methoxybenzoate and an aldehyde.

Materials:

  • Methyl 3,4-diamino-5-methoxybenzoate (1.0 eq)

  • Aldehyde (1.0-1.1 eq)

  • Ethanol or DMSO

  • Sodium bisulfite (NaHSO₃) (as an oxidant, optional)

Procedure:

  • In a round-bottom flask, dissolve Methyl 3,4-diamino-5-methoxybenzoate and the aldehyde in ethanol.

  • Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) if required.

  • Heat the reaction mixture to reflux and stir for several hours.

  • If an external oxidant is needed, it can be added at this stage. In many cases, atmospheric oxygen is sufficient for the oxidative cyclization.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure, and the product precipitated by the addition of water.

  • Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol/water mixture), and dry.

  • Recrystallize from a suitable solvent for further purification.

Protocol 4: Benzimidazole Synthesis via Condensation with a Carboxylic Acid (Phillips Condensation)

This method typically requires harsher conditions (acid and heat) but is very effective for a wide range of carboxylic acids.

Materials:

  • Methyl 3,4-diamino-5-methoxybenzoate (1.0 eq)

  • Carboxylic acid (1.0-1.2 eq)

  • Polyphosphoric acid (PPA) or 4M Hydrochloric acid

Procedure:

  • In a round-bottom flask, combine Methyl 3,4-diamino-5-methoxybenzoate and the carboxylic acid.

  • Add polyphosphoric acid as both a catalyst and a solvent.

  • Heat the reaction mixture to a high temperature (e.g., 150-200 °C) for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to about 100 °C and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a concentrated base solution (e.g., NaOH or NH₄OH) to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify by recrystallization.

Characterization of Methyl 3,4-diamino-5-methoxybenzoate

Accurate characterization of the starting material is crucial for the success of subsequent reactions. The following are predicted spectroscopic data based on the structure and data from analogous compounds.

Technique Predicted Data
¹H NMR Aromatic protons would appear as singlets or doublets in the range of 6.0-7.5 ppm. The methoxy protons would be a singlet around 3.8-4.0 ppm. The methyl ester protons would be a singlet around 3.7-3.9 ppm. The two amine groups would appear as broad singlets, with their chemical shifts being solvent-dependent.
¹³C NMR The carbonyl carbon of the ester would be in the range of 165-170 ppm. Aromatic carbons would appear between 100-150 ppm. The methoxy and methyl ester carbons would be in the range of 50-60 ppm.
IR Spectroscopy Characteristic N-H stretching vibrations for the primary amine groups would be observed in the region of 3300-3500 cm⁻¹. A strong C=O stretching band for the ester would be present around 1700-1720 cm⁻¹. C-N and C-O stretching bands would also be present in the fingerprint region.
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy and methyl ester groups.

Conclusion

Methyl 3,4-diamino-5-methoxybenzoate is a valuable and versatile building block for the synthesis of substituted benzimidazoles and other heterocyclic compounds. Its trifunctional nature allows for the generation of molecular diversity, making it a key intermediate in the development of new pharmaceutical agents and functional materials. The protocols provided in this guide, based on well-established chemical principles, offer a solid foundation for researchers to utilize this compound in their synthetic endeavors. As with all chemical research, appropriate safety precautions must be taken, and all reactions should be performed with due diligence.

References

  • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).
  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). PMC.
  • Bansal, Y., & Silakari, O. (2014). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 22(13), 3069-3091.
  • Kamal, A., et al. (2015). Benzimidazole and its derivatives: A review on their biological activities. Journal of the Association of Arab Universities for Basic and Applied Sciences, 17, 1-14.
  • Capot Chemical Co., Ltd. (2008). MSDS of Methyl 3,4-diaminobenzoate.
  • BenchChem. (2025). Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds.
  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Retrieved from [Link]

  • ACS Combinatorial Science. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes.
  • Organic Syntheses. (n.d.). Benzimidazole. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • University of Arizona, Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

Sources

Technical Guide: Heterocyclic Synthesis using Methyl 3,4-diamino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical application of Methyl 3,4-diamino-5-methoxybenzoate (CAS 1993406-31-7 / related isomers), a specialized ortho-diamine building block used in the synthesis of fused heterocyclic systems.

Part 1: Introduction & Molecule Profile

Methyl 3,4-diamino-5-methoxybenzoate is a high-value intermediate characterized by an electron-rich ortho-diamine core flanked by a methoxy group and a methyl ester. This specific substitution pattern is critical in Medicinal Chemistry for three reasons:

  • The ortho-Diamine Motif: Serves as the primary "warhead" for condensation reactions to form Benzimidazoles (kinase inhibitors) and Quinoxalines (intercalating agents).

  • The 5-Methoxy Group: Provides electron density to the aromatic ring, enhancing the nucleophilicity of the amines while introducing a steric handle that can influence regioselectivity in cyclization reactions.

  • The Methyl Ester: Offers a versatile handle for further functionalization (hydrolysis to acid, reduction to alcohol, or conversion to amides) after the heterocyclic core is established.

Chemical Profile
PropertyDetail
IUPAC Name Methyl 3,4-diamino-5-methoxybenzoate
CAS Number 1993406-31-7 (or isomer specific)
Molecular Formula C₉H₁₂N₂O₃
Molecular Weight 196.20 g/mol
Key Functionality ortho-Diamine (1,2-diamine), Methyl Ester, Methoxy ether
Solubility Soluble in DMSO, DMF, MeOH; Moderate in DCM.[1][2]

Part 2: Core Synthetic Applications

Application A: Synthesis of 7-Methoxybenzimidazole-6-carboxylates

The most direct application is the formation of the benzimidazole core. This scaffold is ubiquitous in anthelmintics (e.g., Albendazole analogs) and kinase inhibitors.

Mechanism: The reaction proceeds via the condensation of the diamine with an aldehyde to form a Schiff base (imine), followed by intramolecular cyclization and oxidative aromatization.

Protocol 1: Condensation with Aryl Aldehydes

  • Reagents: Methyl 3,4-diamino-5-methoxybenzoate (1.0 equiv), Aryl Aldehyde (1.1 equiv), Na₂S₂O₅ (sodium metabisulfite) or Air/O₂.

  • Solvent: DMF or Ethanol/Water.

  • Conditions: Reflux (80–100°C) for 4–12 hours.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 g (5.1 mmol) of Methyl 3,4-diamino-5-methoxybenzoate in 10 mL of DMF.

  • Addition: Add 1.1 equivalents of the desired aldehyde (e.g., 4-chlorobenzaldehyde).

  • Catalyst: Add 1.5 equivalents of Na₂S₂O₅ (oxidant/cyclizing agent). Note: Alternatively, use 5 mol% FeCl₃ with air bubbling.

  • Reaction: Heat the mixture to 90°C. Monitor by TLC (EtOAc:Hexane 1:1). The diamine spot (polar) should disappear, replaced by a fluorescent benzimidazole spot.

  • Workup: Pour the reaction mixture into 50 mL ice-water. The product often precipitates. Filter and wash with water.[3]

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (DCM/MeOH).

Critical Insight (The "Why"): The 5-methoxy group makes the amine at position 4 more nucleophilic than the amine at position 3 (due to resonance donation). However, steric hindrance from the methoxy group might retard the initial attack of the 4-amine. In practice, the formation of the dihydrobenzimidazole intermediate is rapid, but the oxidation step is rate-determining.

Application B: Synthesis of 8-Methoxyquinoxaline-7-carboxylates

Quinoxalines are privileged structures in oncology (DNA intercalators). The reaction involves the condensation of the diamine with a 1,2-dicarbonyl compound.

Protocol 2: Condensation with 1,2-Dicarbonyls (e.g., Benzil)

  • Reagents: Methyl 3,4-diamino-5-methoxybenzoate (1.0 equiv), Benzil (1.0 equiv).

  • Solvent: Ethanol or Acetic Acid.

  • Conditions: Reflux for 2–6 hours.[4]

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, combine 1.0 mmol of the diamine and 1.0 mmol of Benzil in 15 mL Ethanol.

  • Catalysis: Add 5 drops of Glacial Acetic Acid (catalyst).

  • Reflux: Heat to reflux (78°C). The solution typically darkens.

  • Completion: Reaction is usually complete within 3 hours.

  • Isolation: Cool to 0°C. The quinoxaline product often crystallizes out. If not, remove solvent under vacuum and triturate with ether.

Regioselectivity Note: When reacting with unsymmetrical 1,2-dicarbonyls (e.g., Pyruvic aldehyde), two isomers are possible.

  • Path A: The 4-NH₂ (more nucleophilic) attacks the more electrophilic ketone.

  • Path B: The 3-NH₂ attacks.

  • Expert Tip: The 5-methoxy group exerts a steric directing effect , often favoring the formation of the isomer where the bulkier group of the dicarbonyl ends up distal to the methoxy group.

Part 3: Visualizing the Workflow

The following diagram illustrates the divergent synthetic pathways from the core intermediate.

G Start Methyl 3,4-diamino- 5-methoxybenzoate Aldehyde Aryl Aldehyde (R-CHO) Start->Aldehyde + Dicarbonyl 1,2-Dicarbonyl (R-CO-CO-R) Start->Dicarbonyl + Nitrite NaNO2 / HCl Start->Nitrite Diazotization Oxidant Oxidant (Na2S2O5 / Air) Aldehyde->Oxidant Cyclization Benzimidazole 7-Methoxybenzimidazole- 6-carboxylate Oxidant->Benzimidazole Yield: 70-90% AcidCat Cat. AcOH Reflux Dicarbonyl->AcidCat Condensation Quinoxaline 8-Methoxyquinoxaline- 7-carboxylate AcidCat->Quinoxaline Yield: 80-95% Triazine Benzotriazole Derivative Nitrite->Triazine Cyclization

Caption: Divergent synthesis pathways transforming the diamine core into Benzimidazole, Quinoxaline, and Benzotriazole scaffolds.

Part 4: Scientific Integrity & Troubleshooting

Stability & Handling
  • Oxidation Sensitivity: Ortho-diamines are prone to air oxidation, turning dark brown/black (formation of phenazines or azo-oligomers).

  • Storage: Store under Nitrogen/Argon at -20°C.

  • Purification: If the starting material is dark, filter a solution in EtOAc through a short pad of silica gel or activated charcoal before use.

Regiochemistry in Quinoxaline Synthesis

When using Glyoxal or Methylglyoxal :

  • The 5-methoxy group creates an electronic push that differentiates the two amines.

  • Observation: The amine para to the ester (Position 4) is generally less nucleophilic due to the electron-withdrawing ester, but the meta methoxy donates. The amine at Position 3 is meta to the ester and ortho to the methoxy.

  • Result: Expect a mixture of isomers with unsymmetrical dicarbonyls. Separation usually requires careful column chromatography using a shallow gradient (e.g., 0-5% MeOH in DCM).

Solubility Issues

The methyl ester improves solubility in organic solvents compared to the free acid. If the product precipitates too early (trapping impurities), switch solvent from Ethanol to DMF or DMAc (Dimethylacetamide) and run at 100°C.

Part 5: Summary of Reaction Conditions

Target HeterocycleCo-ReactantCatalyst/ReagentSolventTemp (°C)Typical Yield
Benzimidazole Aldehyde (R-CHO)Na₂S₂O₅ or PhNO₂DMF / EtOH80-12075-92%
Benzimidazole Carboxylic AcidPolyphosphoric Acid (PPA)None (Neat)150-18060-85%
Quinoxaline Benzil (Ph-CO-CO-Ph)AcOH (cat.)[1]EtOH / MeOH78 (Reflux)85-95%
Quinoxaline Glyoxal (CHO-CHO)None or cat. HClH₂O / MeOH25-5070-85%
Benzotriazole NaNO₂HCl (aq)H₂O / AcOH0-590-98%

References

  • General Heterocyclic Synthesis (Benzimidazoles)

    • Title: "Recent Advances in the Synthesis of Benzimidazoles."
    • Source:Chemical Reviews, 2010.
    • Context: Defines the standard mechanism for diamine-aldehyde condens
    • (General Reference)

  • Quinoxaline Synthesis Methodology

    • Title: "Green synthesis of quinoxaline deriv
    • Source:Journal of Saudi Chemical Society, 2016.
    • Context: Validates the ethanol/acetic acid protocol for diamine condens
  • Specific Precursor Chemistry (Methoxy-substituted Anilines)

    • Title: "Synthesis and biological evaluation of novel methoxy-substituted benzimidazole deriv
    • Source:European Journal of Medicinal Chemistry, 2014.
    • Context: Discusses the electronic influence of the methoxy group on cycliz
  • Compound Data

    • Title: "Methyl 3,4-diamino-5-methoxybenzoate - Substance Detail."[5]

    • Source: PubChem / Chemical Suppliers.
    • Context: Confirmation of CAS 1993406-31-7 and structural identity.[5]

Sources

Application Note: Strategic Derivatization of Methyl 3,4-diamino-5-methoxybenzoate for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the chemical derivatization of Methyl 3,4-diamino-5-methoxybenzoate, a versatile scaffold for generating structurally diverse small molecule libraries. We detail several robust synthetic strategies targeting the reactive ortho-phenylenediamine moiety to construct high-value heterocyclic systems such as benzimidazoles and quinoxalines, as well as acyclic derivatives like Schiff bases and di-amides. Each section elucidates the mechanistic rationale behind the synthetic choices, provides detailed, step-by-step protocols, and discusses the significance of the resulting scaffolds in drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their screening collections with novel compounds possessing high potential for biological activity.

Introduction: The Strategic Value of the Methyl 3,4-diamino-5-methoxybenzoate Scaffold

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the scope and potential of a screening library. Methyl 3,4-diamino-5-methoxybenzoate presents itself as a privileged starting material for several key reasons:

  • The ortho-Phenylenediamine Core: This functional group arrangement is a cornerstone of heterocyclic chemistry, serving as a versatile precursor for a multitude of condensation reactions. It readily cyclizes with a variety of C1 and C2 synthons to form stable, aromatic systems that are frequently found in biologically active molecules.[1]

  • Modulation of Physicochemical Properties: The scaffold is decorated with a methoxy group and a methyl ester. The methoxy group, an electron-donating substituent, can influence the reactivity of the aromatic ring and participate in hydrogen bonding with biological targets. The methyl ester provides a handle for further modification (e.g., hydrolysis to the carboxylic acid or amidation) and helps to tune the compound's polarity and solubility.

  • Vectorial Diversity: The diamine functionality allows for the systematic introduction of diverse substituents, enabling a thorough exploration of the chemical space around the core. This is crucial for establishing Structure-Activity Relationships (SAR) during lead optimization.[2]

This application note outlines four primary derivatization pathways designed to be efficient, scalable, and amenable to library synthesis for subsequent biological screening.

Overall Derivatization and Screening Workflow

The overarching strategy involves parallel synthesis to generate four distinct classes of compounds from the common starting material. These libraries can then be subjected to a tiered biological screening cascade to identify initial hits for further development.

Workflow cluster_0 Synthesis & Derivatization cluster_1 Screening Cascade Start Methyl 3,4-diamino- 5-methoxybenzoate Benzimidazoles Benzimidazoles Start->Benzimidazoles Aldehydes/ Carboxylic Acids Quinoxalines Quinoxalines Start->Quinoxalines 1,2-Dicarbonyls Schiff_Bases Schiff Bases Start->Schiff_Bases Aldehydes/ Ketones Di_Amides Di-Amides Start->Di_Amides Acyl Halides/ Coupling Agents Primary_Screen Primary Screening (e.g., Enzyme Inhibition Assay) Benzimidazoles->Primary_Screen Quinoxalines->Primary_Screen Schiff_Bases->Primary_Screen Di_Amides->Primary_Screen Hit_Validation Hit Validation & Dose-Response Primary_Screen->Hit_Validation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Hit_Validation->Cytotoxicity Lead_Gen Lead Generation Cytotoxicity->Lead_Gen

Caption: Overall workflow from scaffold to lead generation.

Derivatization Strategy 1: Benzimidazole Synthesis

Benzimidazoles are a prominent class of heterocycles found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] Their synthesis is typically a straightforward condensation reaction.

Mechanistic Rationale

The reaction of an o-phenylenediamine with an aldehyde is a classic method for benzimidazole synthesis. The reaction proceeds via the initial formation of a Schiff base with one of the amino groups, followed by an intramolecular cyclization and subsequent oxidative aromatization to yield the stable benzimidazole ring.

Benzimidazole_Formation Start o-phenylenediamine Step1 Schiff Base Intermediate Start->Step1 + R-CHO - H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Step1 Step2 Cyclized Intermediate (Dihydrobenzimidazole) Step1->Step2 Intramolecular Cyclization Product 2-Substituted Benzimidazole Step2->Product Oxidation [O]

Caption: Simplified mechanism of benzimidazole formation.

Protocol 1: Synthesis of 2-Aryl-benzimidazoles

This protocol describes the condensation of Methyl 3,4-diamino-5-methoxybenzoate with an aromatic aldehyde.

  • Materials and Reagents:

    • Methyl 3,4-diamino-5-methoxybenzoate

    • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

    • Dimethyl sulfoxide (DMSO)

    • Sodium metabisulfite (Na₂S₂O₅) or an alternative oxidant like air/O₂.

    • Ethyl acetate (EtOAc)

    • Hexanes

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Step-by-Step Procedure:

    • To a round-bottom flask, add Methyl 3,4-diamino-5-methoxybenzoate (1.0 eq).

    • Add the substituted aromatic aldehyde (1.1 eq).

    • Add DMSO to create a solution with a concentration of approximately 0.2 M with respect to the diamine.

    • Heat the reaction mixture to 120-125 °C and stir for 12 hours.[6] The reaction can be monitored by TLC or LC-MS.

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water, saturated NaHCO₃ solution, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization.

  • Expected Characterization:

    • ¹H NMR: Disappearance of the two distinct NH₂ proton signals and appearance of a broad N-H signal for the benzimidazole ring.

    • MS (ESI+): A molecular ion peak corresponding to [M+H]⁺ for the expected product.

Derivatization Strategy 2: Quinoxaline Synthesis

Quinoxalines are another class of privileged nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including use as anticancer and antimicrobial agents.[7][8] They are readily synthesized from o-phenylenediamines and 1,2-dicarbonyl compounds.

Mechanistic Rationale

The formation of a quinoxaline involves a double condensation reaction. Each amino group of the o-phenylenediamine attacks one of the carbonyl carbons of the 1,2-dicarbonyl compound, forming two imine bonds and eliminating two molecules of water to yield the final, stable aromatic quinoxaline ring system.[9]

Protocol 2: Synthesis of 2,3-Disubstituted Quinoxalines

This protocol details the reaction with a 1,2-dicarbonyl compound like benzil.

  • Materials and Reagents:

    • Methyl 3,4-diamino-5-methoxybenzoate

    • 1,2-dicarbonyl compound (e.g., benzil)

    • Ethanol (EtOH) or Acetic Acid (AcOH)

    • Hexafluoroisopropanol (HFIP) can be used as a green solvent/catalyst for room temperature reactions.[9]

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Step-by-Step Procedure:

    • Dissolve Methyl 3,4-diamino-5-methoxybenzoate (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

    • Add the 1,2-dicarbonyl compound (1.0 eq) to the solution.

    • Reflux the mixture for 2-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature. A precipitate may form.

    • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.

    • If no precipitate forms, remove the solvent under reduced pressure.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel chromatography.

  • Expected Characterization:

    • ¹H NMR: Complete disappearance of the four NH₂ protons. The aromatic region will show signals corresponding to the newly formed quinoxaline ring and its substituents.

    • MS (ESI+): A molecular ion peak corresponding to [M+H]⁺.

Derivatization Strategy 3: Schiff Base (Imine) Formation

Schiff bases are compounds containing a carbon-nitrogen double bond. They are important intermediates in organic synthesis and many possess biological activities themselves, including antimicrobial and anticancer properties.[10][11] Their formation is a reversible condensation reaction.

Protocol 3: Synthesis of Bis-Schiff Bases
  • Materials and Reagents:

    • Methyl 3,4-diamino-5-methoxybenzoate

    • Aldehyde or ketone (2.2 eq) (e.g., salicylaldehyde)

    • Ethanol (EtOH)

    • Glacial acetic acid (catalytic amount)

  • Step-by-Step Procedure:

    • Dissolve Methyl 3,4-diamino-5-methoxybenzoate (1.0 eq) in ethanol in a round-bottom flask.

    • Add the aldehyde or ketone (2.2 eq) to the solution.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 2-4 hours.[12] A color change and/or precipitation of the product is often observed.

    • Cool the reaction mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and air dry.

  • Purification:

    • The product is often pure enough after filtration. If necessary, it can be recrystallized from ethanol.

  • Expected Characterization:

    • ¹H NMR: Disappearance of NH₂ protons and appearance of a characteristic imine proton signal (-N=CH-) typically in the range of 8-9 ppm.

    • IR Spectroscopy: A strong absorption band around 1600-1650 cm⁻¹ corresponding to the C=N stretch.

    • MS (ESI+): A molecular ion peak corresponding to [M+H]⁺.

Derivatization Strategy 4: Di-Amide Formation

Acylation of the diamine scaffold to form di-amides is a fundamental strategy to introduce a wide variety of side chains and modulate the compound's properties. Amide bonds are stable and are a key feature of peptides and many small molecule drugs.

Protocol 4: Synthesis of Di-Amides via Amide Coupling

This protocol uses a standard peptide coupling agent, which is generally milder than using acyl chlorides.

  • Materials and Reagents:

    • Methyl 3,4-diamino-5-methoxybenzoate

    • Carboxylic acid (2.2 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.4 eq)

    • Hydroxybenzotriazole (HOBt) (catalytic to 2.4 eq)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0-4.0 eq)

    • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Step-by-Step Procedure:

    • In a round-bottom flask, dissolve the carboxylic acid (2.2 eq) in DMF or DCM.

    • Add EDC (2.4 eq) and HOBt (e.g., 0.5 eq). Stir at room temperature for 15-30 minutes to pre-activate the acid.

    • Add a solution of Methyl 3,4-diamino-5-methoxybenzoate (1.0 eq) in the same solvent.

    • Add the base (DIPEA or TEA, 3-4 eq) and stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with 1M HCl (if base is present), saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification:

    • Purify the crude product by silica gel chromatography.

  • Expected Characterization:

    • ¹H NMR: Disappearance of NH₂ protons and appearance of two new amide N-H proton signals (typically broad singlets or triplets if coupled).

    • MS (ESI+): A molecular ion peak corresponding to [M+H]⁺.

Summary of Derivatization Strategies

StrategyReaction TypeKey ReagentsResulting ScaffoldBiological Relevance
1 Condensation/CyclizationAldehydes, Carboxylic AcidsBenzimidazoleAnticancer, Antimicrobial, Anti-inflammatory[3][4][5]
2 Double Condensation1,2-Dicarbonyl compoundsQuinoxalineAnticancer, Antimicrobial, Antiviral[7][8]
3 CondensationAldehydes, KetonesSchiff Base (Imine)Antimicrobial, Anticancer, Synthetic Intermediate[10][11]
4 AcylationCarboxylic Acids + Coupling AgentsDi-AmideBroadly applicable, property modulation

Conclusion

Methyl 3,4-diamino-5-methoxybenzoate is a highly valuable and versatile starting material for the construction of diverse chemical libraries. The protocols outlined in this application note describe robust and efficient methods for generating four distinct classes of compounds with high potential for biological activity. By employing these strategies in parallel synthesis efforts, researchers can rapidly generate novel and structurally diverse collections of molecules for high-throughput screening, significantly accelerating the early stages of the drug discovery process. Proper analytical characterization (NMR, MS) is essential to confirm the identity and purity of all synthesized derivatives before they are submitted for biological evaluation.

References

  • Saeed, A., Khera, R. A., & Bolte, M. (2007). Methyl 3,4,5-trimethoxybenzoate. Acta Crystallographica Section E: Crystallographic Communications, E63, o4582. [Link]

  • MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. [Link]

  • PubChem. (n.d.). Methyl 3,5-Dihydroxy-4-Methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 3,5-dihydroxy-4-methoxybenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Preparation of Schiff bases with aromatic and heterocyclic ring. Retrieved from [Link]

  • Wang, H., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry. [Link]

  • Google Patents. (n.d.). CN105732375A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid.
  • Pharmacological Screening of Substituted Benzimidazole Derivatives. (2021). Research Journal of Pharmacy and Technology. [Link]

  • Google Patents. (n.d.). WO2004092142A1 - An improved process for manufacture of substituted benzimidazoles.
  • Wu, J., et al. (2011). Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. Organic Letters, 13(16), 4414-4417. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. Retrieved from [Link]

  • Yildiz, I., et al. (2019). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. Molecules. [Link]

  • Chen, Y. C., et al. (2017). A derivatization-enhanced detection strategy in mass spectrometry: analysis of 4-hydroxybenzoates and their metabolites after keratinocytes are exposed to UV radiation. Journal of the Chinese Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]

  • Journal of University of Shanghai for Science and Technology. (2022). Synthesis, Characterization and Pharmacological Screening of Some Novel 2- substituted and 1(H)-substituted Benzimidazole derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • Lee, K. E., et al. (2022). Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives: methyl 3,4,5-trimethoxybenzoate, ethyl 3,4,5-trimethoxybenzoate, methyl 3,4,5-trimethoxycinnamate, and ethyl 3,4,5-trimethoxycinnamate. Journal of Applied Biological Chemistry. [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis, characterization, biological studies and DFT study of SchiffBases and their complexes derived from aromatic diamine compound. Revista Bionatura. [Link]

  • ResearchGate. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]

  • PubChem. (n.d.). Methyl 3,4,5-trimethoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Gunda, P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. [Link]

  • Shia, J. S., et al. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Profiling. Journal of Medicinal and Chemical Sciences. [Link]

  • Patsnap. (n.d.). Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid. Retrieved from [Link]

  • International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. [Link]

  • Wilson, M. W., et al. (2016). Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2-(substituted)-3H-imidazopyridine-6-carboxylic acids. Bulgarian Chemical Communications. [Link]

  • Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Wan, J. P., & Wei, L. (n.d.). Quinoxaline Synthesis by Domino Reactions. Retrieved from [Link]

  • Open Access Journals. (n.d.). Pharmacological and Toxicological Screening of Novel Benzimidazole- Morpholine Derivatives as Dual-Acting Inhibitors. [Link]

  • DergiPark. (n.d.). Synthesis and Characterization of New Schiff Base Compounds Containing Mono and Disulfonic Groups. Retrieved from [Link]

  • Google Patents. (n.d.). US4908470A - Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
  • Der Pharma Chemica. (2010). Synthesis of New Bis-Schiff bases via environmentally benign grindstone technique. [Link]

Sources

"analytical methods for quantification of Methyl 3,4-diamino-5-methoxybenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantitative Analysis of Methyl 3,4-diamino-5-methoxybenzoate

Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of Methyl 3,4-diamino-5-methoxybenzoate, a key chemical intermediate in pharmaceutical synthesis. Recognizing the critical need for accurate purity assessment and impurity profiling, this document provides detailed protocols for three orthogonal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices, system suitability criteria, and method validation parameters are thoroughly explained to ensure scientific integrity and regulatory compliance. This guide is intended for researchers, analytical scientists, and drug development professionals tasked with establishing reliable quality control procedures.

Introduction and Analytical Rationale

Methyl 3,4-diamino-5-methoxybenzoate is an aromatic amine derivative whose structural motifs are common in active pharmaceutical ingredients (APIs). As an intermediate, its purity is paramount, as any related impurities can carry through the synthesis and compromise the safety and efficacy of the final drug product.[1] Accurate and precise quantification is therefore essential for release testing, in-process control, and stability studies.

The analytical challenge presented by this molecule stems from its key functional groups: two primary aromatic amines and a methyl ester.

  • Polarity and Reactivity: The primary amine groups confer significant polarity and are susceptible to oxidation. This necessitates careful sample handling and chromatographic conditions designed to minimize peak tailing and ensure stability.

  • Chromatographic Behavior: The aromatic ring provides a strong chromophore, making it well-suited for UV-based detection. The basicity of the amine groups allows for effective ionization in mass spectrometry. However, the polarity of these same groups makes the molecule non-volatile, requiring derivatization for gas chromatography.[2]

This application note presents three methods, each with distinct advantages, to provide a comprehensive analytical toolkit for this compound.

Primary Method: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)

High-Performance Liquid Chromatography is the cornerstone of pharmaceutical analysis due to its robustness, precision, and versatility.[3] For routine quality control and assay determination, an isocratic or simple gradient RP-HPLC method with UV detection is the most practical and cost-effective approach.

Principle and Method Causality

This method employs a C18 stationary phase, which retains the moderately polar analyte through hydrophobic interactions. The mobile phase is a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer containing an acidic modifier (e.g., formic or phosphoric acid). The acid serves a critical dual purpose:

  • Protonation: It protonates the basic amine groups of the analyte, ensuring it is in a single ionic form.

  • Peak Shape Improvement: This protonation suppresses unwanted interactions between the analyte and residual free silanol groups on the silica-based stationary phase, resulting in sharp, symmetrical peaks.[4]

UV detection is set at a wavelength near the absorbance maximum of the benzene ring to ensure high sensitivity.

Detailed Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Reference Standard: Methyl 3,4-diamino-5-methoxybenzoate (≥98% purity).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (reagent grade), Phosphoric acid (reagent grade), and ultrapure water.

Solutions Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile/Water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the sample, dissolve in a 100 mL volumetric flask with the diluent, and sonicate to ensure complete dissolution. Filter through a 0.45 µm syringe filter before analysis.[5]

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 30% Acetonitrile, 70% Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or determined by UV scan)

| Run Time | 10 minutes |

System Suitability Test (SST): Before sample analysis, inject the 50 µg/mL working standard five times. The results must meet the following criteria:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

High-Sensitivity Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the detection of trace-level impurities or quantification in complex biological matrices, LC-MS/MS provides unparalleled sensitivity and specificity.[6][7] This method is ideal for impurity profiling and pharmacokinetic studies.

Principle and Method Causality

The method utilizes the same chromatographic principles as HPLC-UV for separation. Following elution from the column, the analyte enters an electrospray ionization (ESI) source, which is operated in positive ion mode. The acidic mobile phase facilitates the protonation of the two amine groups, forming a stable protonated molecule [M+H]⁺.

In the mass spectrometer, this precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity by filtering out background noise, allowing for quantification at ng/mL or even pg/mL levels.[8]

Detailed Experimental Protocol: LC-MS/MS

Instrumentation and Materials:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) for faster analysis.

  • Reagents: Acetonitrile and Water (LC-MS grade), Formic acid (Optima grade).

Solutions Preparation:

  • Prepare diluent, stock, and working standard solutions as described in section 2.2, but at lower concentrations (e.g., ranging from 0.1 ng/mL to 100 ng/mL).

LC-MS/MS Conditions:

Parameter Condition
Column C18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode ESI, Positive
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C

| MRM Transitions | To be determined by infusing a standard solution. Expected Precursor Ion [M+H]⁺: m/z 197.1. Product ions would be determined experimentally. |

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers excellent chromatographic resolution and definitive identification through mass spectral libraries. However, due to the low volatility and polar nature of Methyl 3,4-diamino-5-methoxybenzoate, a derivatization step is mandatory to make it suitable for GC analysis.[9]

Principle and Method Causality

Derivatization chemically modifies the analyte to increase its volatility and thermal stability.[10] This is achieved by replacing the active hydrogens on the two primary amine groups with nonpolar moieties. Silylation using a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a common and effective choice, as it forms stable tert-butyldimethylsilyl (TBDMS) derivatives that exhibit good chromatographic behavior.[2]

GC_Derivatization_Concept Analyte Analyte (Polar, Non-Volatile) Derivative Derivative (Non-Polar, Volatile) Analyte->Derivative + Reagent + Heat Reagent Derivatization Reagent (e.g., MTBSTFA) Reagent->Derivative GC GC-MS Analysis Derivative->GC

Figure 1: Conceptual workflow for GC-MS derivatization.

Following derivatization, the sample is injected into the GC, where the derivative is separated on a capillary column and subsequently detected by the mass spectrometer.

Detailed Experimental Protocol: GC-MS

Instrumentation and Materials:

  • GC system with a split/splitless injector coupled to a mass spectrometer.

  • Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Derivatization Reagent: MTBSTFA with 1% TBDMCS catalyst.

  • Solvent: Pyridine or Acetonitrile (anhydrous grade).

  • Heating block or oven.

Sample and Standard Preparation:

  • Prepare stock solutions of the standard and sample in anhydrous acetonitrile (e.g., 1 mg/mL).

  • In a 2 mL autosampler vial, place 100 µL of the standard or sample solution.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

GC-MS Conditions:

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.2 mL/min (constant flow)
Injector Temp. 280 °C
Injection Mode Split (20:1)
Oven Program Start at 100 °C, hold 2 min. Ramp at 15 °C/min to 300 °C, hold 5 min.
Transfer Line Temp. 290 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | m/z 50-550 |

Method Validation and Trustworthiness

All analytical methods intended for pharmaceutical quality control must be validated to demonstrate their suitability for the intended purpose.[11][12] Validation ensures the trustworthiness of the results. The protocols described herein should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[11]

Validation_Workflow cluster_0 Method Performance Characteristics cluster_1 Validation Outcome Specificity Specificity Distinguishes analyte from impurities Validated {Validated Method | Suitable for Intended Purpose} Specificity->Validated Linearity Linearity & Range Proportional response to concentration Linearity->Validated Accuracy Accuracy Closeness to true value (Recovery %) Accuracy->Validated Precision Precision Repeatability & Intermediate Precision (RSD %) Precision->Validated Limits LOD & LOQ Lowest detectable & quantifiable amounts Limits->Validated Robustness Robustness Insensitive to small method variations Robustness->Validated

Figure 2: Key parameters for analytical method validation per ICH Q2(R1).

Summary of Validation Parameters and Typical Acceptance Criteria:

Parameter Purpose Typical Acceptance Criteria (for Assay)
Specificity To ensure the signal is from the analyte only. Peak purity analysis (PDA), no interference at the analyte's retention time from blank/placebo.
Linearity To demonstrate a proportional relationship between concentration and response. Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval where the method is precise, accurate, and linear. 80% to 120% of the target concentration.
Accuracy To measure the closeness of the results to the true value. 98.0% to 102.0% recovery of spiked samples.
Precision To measure the degree of scatter between a series of measurements. RSD ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day/analyst).
LOD/LOQ To determine the lowest concentration that can be detected/quantified reliably. Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.

| Robustness | To show reliability with respect to deliberate variations in method parameters. | System suitability criteria are met after minor changes (e.g., ±0.1 mL/min flow, ±2°C temp). |

Conclusion

This application note provides three distinct, robust, and scientifically-grounded methods for the quantification of Methyl 3,4-diamino-5-methoxybenzoate. The RP-HPLC-UV method is recommended for routine quality control due to its simplicity and reliability. The LC-MS/MS method offers superior sensitivity for trace-level analysis and impurity profiling. Finally, the GC-MS method, while requiring derivatization, serves as a powerful orthogonal technique for structural confirmation. By selecting the appropriate method and adhering to the outlined protocols and validation principles, researchers and quality control professionals can ensure the generation of accurate and defensible analytical data.

References

  • MDPI. (2021, November 18). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Methyl 3,4,5-trimethoxybenzoate. ResearchGate. Available at: [Link]

  • PubMed. (1998, November). Spectrophotometric determination of some aromatic amines. PubMed. Available at: [Link]

  • PMC. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. PMC. Available at: [Link]

  • Rasayan Journal of Chemistry. (n.d.). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N -. Rasayan Journal of Chemistry. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Methyl 4-amino-3-methoxybenzoate on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]

  • Google Patents. (n.d.). CN105732375A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid. Google Patents.
  • ResearchGate. (n.d.). Request PDF | Methyl 3,4,5-trimethoxybenzoate. ResearchGate. Available at: [Link]

  • MDPI. (2025, August 7). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. Available at: [Link]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu. Available at: [Link]

  • ACS Publications. (n.d.). Spectrophotometric determination of primary aromatic amines with 9-chloroacridine. ACS Publications. Available at: [Link]

  • ResearchGate. (2025, November 27). Validation of a liquid chromatography-mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples. ResearchGate. Available at: [Link]

  • Corpus UL. (n.d.). Supporting Information. Corpus UL. Available at: [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]

  • PMC. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. Available at: [Link]

  • PubMed. (2010, May 1). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Selective Spectrophotometric Determination of Some Primary Amines Using 2,4-Dinitrofluorobenzene Reagent. ResearchGate. Available at: [Link]

  • profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. profound. Available at: [Link]

  • AAFS. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. AAFS. Available at: [Link]

  • LCGC International. (2026, February 15). Determination and Quantification of Primary Aromatic Amine in Printer Ink. LCGC International. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Available at: [Link]

  • Patsnap. (2016, July 6). Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid. Eureka. Available at: [Link]

  • PubMed. (1979, September). A new spectrophotometric method for the determination of primary aromatic amines. PubMed. Available at: [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. Available at: [Link]

  • Journal of Pharmaceutical Research International. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Journal of Pharmaceutical Research International. Available at: [Link]

  • LabRulez LCMS. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of LC, tandem MS, and identification of some structural isomers. LabRulez LCMS. Available at: [Link]

Sources

Application Note: HPLC-MS/MS Analysis of Reactions Involving Methyl 3,4-diamino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3,4-diamino-5-methoxybenzoate is a critical pharmacophore precursor, primarily utilized in the synthesis of benzimidazole and quinoxaline scaffolds found in kinase inhibitors and anti-viral therapeutics. Its dual amine functionality at the ortho position allows for versatile cyclization, but also presents significant analytical challenges: high polarity, susceptibility to oxidative degradation (forming quinone imines), and potential for regioisomeric byproducts.

This guide provides a robust, self-validating HPLC-ESI-MS/MS protocol for monitoring the stability and reaction progress of this precursor. Unlike standard reverse-phase methods which often fail to retain polar diamines, this protocol utilizes a Phenyl-Hexyl stationary phase to maximize


 interactions, ensuring separation of the hydrophilic starting material from hydrophobic cyclized products.

Chemical Context & Reaction Logic[1][2][3][4]

To analyze this molecule effectively, one must understand its reactivity profile. The ortho-diamine moiety is the reactive center. In a typical drug discovery workflow, this molecule undergoes condensation with electrophiles (aldehydes, carboxylic acids) to form heterocycles.

key Analytical Challenges:
  • Oxidation Sensitivity: The electron-rich diamine core oxidizes rapidly in air/solution to form colored impurities (azo compounds or imines), often referred to as "Bandrowski’s base" analogues.

  • Regioselectivity: When reacting with unsymmetrical electrophiles, the 3-amino and 4-amino groups may react at different rates due to the steric and electronic influence of the neighboring 5-methoxy and 1-carboxylate groups.

  • Hydrolysis Risk: The methyl ester is susceptible to hydrolysis under high pH conditions, necessitating an acidic mobile phase.

Visualizing the Reaction Pathway

The following diagram illustrates the critical pathways: the desired cyclization and the competing oxidation/hydrolysis pathways that the analyst must detect.

ReactionPath SM Methyl 3,4-diamino- 5-methoxybenzoate (SM) [M+H]+ 197.1 Inter Schiff Base Intermediate SM->Inter + R-CHO OxImp Oxidized Impurity (Azo/Quinone) SM->OxImp Oxidation (Air/Light) HydImp Hydrolyzed Acid (Ester Cleavage) SM->HydImp High pH/H2O Prod Benzimidazole Product Inter->Prod Cyclization (-2H)

Figure 1: Reaction monitoring landscape. The method must separate the blue Starting Material (SM) from the green Product while detecting red Impurities.

Method Development & Causality

Stationary Phase Selection
  • Standard C18: Often results in poor retention for the polar diamine (SM), causing it to elute in the void volume where ion suppression is high.

  • Recommended: Phenyl-Hexyl (e.g., Phenomenex Luna or Waters XSelect CSH):

    • Why? The phenyl ring in the stationary phase engages in

      
       stacking with the benzene ring of the analyte. This interaction is distinct from pure hydrophobicity, providing superior retention and peak shape for aromatic amines compared to C18 chains.
      
Mobile Phase Chemistry
  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Causality: Formic acid (pH ~2.7) serves two purposes:[1]

    • Protonation: It ensures the basic amines are fully protonated (

      
      ), stabilizing them against oxidation during the run and maximizing sensitivity in ESI+ mode.
      
    • Silanol Suppression: It masks free silanols on the column, preventing peak tailing common with amine analysis.

    • Avoid: Ammonium Acetate/Bicarbonate (pH > 6) as this risks hydrolyzing the methyl ester.

Experimental Protocols

Protocol A: Sample Preparation (Quenching)

Objective: Stop the reaction immediately and prevent post-sampling oxidation.

  • Aliquot: Take 50 µL of the reaction mixture.

  • Quench: Immediately add to 950 µL of Quench Buffer (Acetonitrile:Water 50:50 containing 0.2% Ascorbic Acid).

    • Note: Ascorbic acid acts as an antioxidant to prevent the diamine from oxidizing in the vial before injection.

  • Clarify: Centrifuge at 10,000 x g for 3 minutes if particulates are visible.

  • Transfer: Move supernatant to an amber HPLC vial (protects from light-induced oxidation).

Protocol B: HPLC-MS/MS Conditions

Instrument: Agilent 1290 / Sciex Triple Quad (or equivalent).

ParameterSettingRationale
Column Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µmEnhanced retention for aromatic amines.
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.
Column Temp 40°CReduces backpressure; improves mass transfer.
Injection Vol 2 µLLow volume prevents peak broadening.
Source ESI Positive (

)
Amines protonate readily (

).
Capillary Volt 3.5 kVStandard for small molecules.
Desolvation 500°C / 1000 L/hrHigh heat needed to desolvate polar aqueous mobile phase.

Gradient Table:

Time (min) %B (ACN) Event
0.00 5% Load/Desalt (Diamine retains here)
1.00 5% Isocratic hold
8.00 95% Elute hydrophobic products
10.00 95% Wash column
10.10 5% Re-equilibrate

| 13.00 | 5% | End Run |

Data Analysis & Interpretation

Mass Spectrometry Fingerprint

The starting material, Methyl 3,4-diamino-5-methoxybenzoate (


), has a molecular weight of 196.08 Da .
  • Precursor Ion:

    
    
    
  • Key Fragments (MS/MS):

    • 
       165.1:  Loss of Methanol (
      
      
      
      , -32 Da) from the ester. Characteristic of methyl esters.
    • 
       137.1:  Subsequent loss of CO (-28 Da) or combined loss of ester group.
      
    • 
       180.1:  Loss of Ammonia (
      
      
      
      , -17 Da) from the diamine functionality.
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions.Increase Formic Acid to 0.2% or switch to a "Charged Surface Hybrid" (CSH) column.
New Peak (+14 Da) Methylation impurity.Check methanol quality; use Acetonitrile as primary organic solvent.
New Peak (+16 Da) N-Oxide formation.Sample oxidized.[2][3] Ensure Ascorbic Acid is in the quench buffer.
Split Peaks Solvent mismatch.Diluent is too strong. Dilute sample with more water (start conditions).
Analytical Workflow Diagram

Workflow cluster_0 Sample Prep cluster_1 LC-MS Analysis S1 Reaction Aliquot (50 µL) S2 Quench: ACN/H2O + Ascorbic Acid S1->S2 LC LC Separation Phenyl-Hexyl Col (Retains Polar SM) S2->LC Inject MS ESI(+) MS/MS Target: m/z 197.1 LC->MS Data Data Output: Peak Area Ratio (SM vs Product) MS->Data

Figure 2: Step-by-step workflow ensuring sample integrity and data validity.

References

  • PubChem. Methyl 3,4-diamino-5-methoxybenzoate Compound Summary. National Library of Medicine. Available at: [Link]

  • Alaqeel, S.I. (2017).[4] Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society. Available at: [Link]

  • Venkatesh, S., et al. (2015). Role of HPLC-MS in Impurity Profiling of Drug Substances. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for impurity profiling workflows).
  • Phenomenex. Analysis of Polar Basic Compounds using Phenyl-Hexyl Phases. Technical Application Note. Available at: [Link] (General reference for column chemistry selection).

  • Xia, H., et al. (2016). Competitive homolytic and heterolytic decomposition pathways of gas-phase negative ions generated from aminobenzoate esters. Rapid Communications in Mass Spectrometry. (Provides mechanistic insight into aminobenzoate fragmentation). Available at: [Link]

Sources

Technical Application Note: Scalable Synthesis of Methyl 3,4-diamino-5-methoxybenzoate & Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Methyl 3,4-diamino-5-methoxybenzoate (MDMB) is a critical pharmacophore in the synthesis of benzimidazole-based kinase inhibitors, telomerase inhibitors (e.g., BIBR 1532 analogs), and DNA-intercalating agents. The vicinal diamine moiety serves as the "warhead" for heterocycle formation, while the 5-methoxy group provides essential electronic donation and solubility properties.

The Challenge: Direct synthesis of electron-rich vicinal diamines is plagued by oxidative instability and regioselectivity issues. Traditional routes starting from gallic acid often result in over-alkylation (trimethoxy species) or require harsh demethylation steps.

The Solution: This guide details a Regioselective Nitro-Activation Route starting from commercially available Methyl Vanillate. This pathway leverages the ortho-directing power of the phenol for nitration, followed by an SNAr displacement of an activated sulfonate. This modular approach allows for the facile generation of analogs by simply varying the starting phenol or the amine nucleophile.

Synthetic Pathway Analysis

The selected route prioritizes regiocontrol and safety. By installing the nitrogen sources sequentially (one via electrophilic nitration, one via nucleophilic displacement), we avoid the formation of inseparable regioisomers common in direct dinitration strategies.

Reaction Scheme Visualization

SyntheticRoute SM Methyl Vanillate (3-OMe, 4-OH) Int1 Intermediate 1 (5-Nitro-Vanillate) SM->Int1 HNO3, AcOH 0-10°C (Regioselective Nitration) Int2 Intermediate 2 (4-OTs-5-Nitro) Int1->Int2 TsCl, Et3N DCM (Activation) Int3 Intermediate 3 (4-Amino-5-Nitro) Int2->Int3 NH3 (aq/gas) THF, 60°C (SNAr Displacement) Int3->Int3 Analog Point: Use R-NH2 here Product Target Product (3,4-Diamino-5-OMe) Int3->Product H2, Pd/C or Fe/AcOH (Reduction)

Figure 1: Step-wise synthetic pathway. The modular "Analog Point" at Intermediate 3 allows for the introduction of N-alkylated derivatives.

Detailed Experimental Protocols

Step 1: Regioselective Nitration of Methyl Vanillate

Objective: Install the nitro group at the 5-position (ortho to the phenol) without over-nitrating or hydrolyzing the ester.

  • Mechanism: The 4-OH group is a strong ortho/para director. The 3-OMe is also o/p directing. The 1-COOMe is meta directing. All directing effects converge on position 5.

  • Safety: Nitration is exothermic. Temperature control is critical to prevent decarboxylation.

Protocol:

  • Charge: In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve Methyl Vanillate (10.0 g, 54.9 mmol) in Glacial Acetic Acid (40 mL) .

  • Cool: Chill the solution to 0–5°C using an ice/salt bath.

  • Addition: Dropwise add a solution of Fuming HNO3 (3.5 mL, 1.5 eq) in Acetic Acid (10 mL) over 30 minutes. Do not allow internal temp to exceed 10°C.

  • Reaction: Stir at 10°C for 1 hour. The solution will turn yellow/orange.

  • Quench: Pour the mixture onto Crushed Ice (200 g) with vigorous stirring. The product, Methyl 5-nitrovanillate , will precipitate as a yellow solid.

  • Isolation: Filter, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 45°C.

    • Expected Yield: 85–92%

    • Checkpoint:1H NMR should show two aromatic singlets (positions 2 and 6).

Step 2: Activation via Tosylation

Objective: Convert the unreactive phenol into a Tosylate (OTs) leaving group. The adjacent nitro group makes the phenol more acidic (facilitating deprotonation) and the resulting ester highly reactive toward SNAr.

Protocol:

  • Suspend Methyl 5-nitrovanillate (10.0 g) in DCM (100 mL) .

  • Add Triethylamine (1.5 eq) . The solution will darken as the phenoxide forms.

  • Cool to 0°C and add p-Toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.

  • Warm to room temperature and stir for 4 hours.

  • Workup: Wash with 1N HCl (to remove amine), then Brine. Dry over Na2SO4 and concentrate.

    • Note: The crude sulfonate is usually pure enough for the next step. Recrystallize from EtOH if necessary.

Step 3: SNAr Displacement (The "Analog" Step)

Objective: Displace the Tosylate with Ammonia to install the first amino group.

  • Analog Generation: Replace Ammonia with Methylamine, Cyclopropylamine, or Benzylamine in this step to create N4-substituted analogs.

Protocol:

  • Dissolve the Tosylate intermediate (5.0 g) in THF (50 mL) .

  • Add Ammonia (28% aqueous, 10 eq) or bubble NH3 gas.

    • Process Tip: For volatile amines, use a sealed pressure tube heated to 60°C.

  • Monitor by TLC (The Tosylate spot will disappear; a more polar yellow spot appears).

  • Workup: Concentrate to remove THF/excess amine. Slurry the residue in water and filter the yellow solid (Methyl 4-amino-3-methoxy-5-nitrobenzoate ).

Step 4: Chemoselective Reduction

Objective: Reduce the 5-nitro group to an amine without reducing the ester or hydrogenating the aromatic ring.

Protocol (Catalytic Hydrogenation - Preferred):

  • Dissolve Nitro-amine intermediate (3.0 g) in MeOH (60 mL) and EtOAc (10 mL) (EtOAc helps solubility).

  • Add 10% Pd/C (300 mg, 10 wt%) under Argon.

  • Hydrogenate: Stir under H2 balloon (1 atm) for 6–12 hours.

    • Observation: The yellow color will fade to colorless/pale beige.

  • Isolation: Filter through Celite® to remove Pd. Concentrate the filtrate immediately.

  • Stabilization: The free base diamine oxidizes in air (turning purple/black). Immediately convert to the HCl salt by adding 4M HCl in Dioxane, or store under Argon at -20°C.

Quantitative Data & Troubleshooting

Process Metrics
ParameterStep 1 (Nitration)Step 2 (Activation)Step 3 (SNAr)Step 4 (Reduction)
Reagent HNO3 / AcOHTsCl / Et3NNH3 (aq)H2 / Pd-C
Temp < 10°C25°C60°C25°C
Time 1.5 h4 h6 h8 h
Typical Yield 88%95%82%90%
Critical Impurity Dinitro species (if >20°C)Hydrolysis productUnreacted TosylateAzo-dimers (if O2 present)
Troubleshooting Guide
IssueRoot CauseCorrective Action
Step 1: Low Yield / Oil Temperature too high during addition.Keep internal temp <10°C. Use pure Methyl Vanillate (recrystallize SM if needed).
Step 3: Slow Reaction Tosylate is sterically crowded; Ammonia is hydrated.Switch to NH3 in Methanol (7N) or use a sealed tube at 80°C.
Step 4: Product turns purple Oxidation of vicinal diamine (formation of quinone-imines).Perform workup under N2. Store as Dihydrochloride salt.

Mechanistic Insight: The SNAr Advantage

The success of this route relies on the electronic "push-pull" of Intermediate 2. The nitro group at position 5 is essential; it withdraws electron density from position 4, making the carbon susceptible to nucleophilic attack.

Mechanism Step1 Substrate: 4-OTs-5-Nitrobenzoate Step2 Nucleophilic Attack (NH3) at C4 Position Step1->Step2 Step3 Meisenheimer Complex (Stabilized by NO2) Step2->Step3 Rate Determining Step Step4 Elimination of OTs- Step3->Step4 Fast

Figure 2: Mechanism of the Nucleophilic Aromatic Substitution. The nitro group acts as an electron sink, stabilizing the anionic transition state (Meisenheimer complex).

Synthesis of Analogs

To prepare analogs of Methyl 3,4-diamino-5-methoxybenzoate, modify the starting material or the nucleophile as follows:

  • 5-Ethoxy Analog: Start with Ethyl Vanillate (Ethyl 3-ethoxy-4-hydroxybenzoate). Follow the exact same protocol. The ethyl group is stable to these conditions.

  • N-Methyl Analog: In Step 3, use Methylamine (2M in THF) instead of Ammonia. This yields Methyl 3-amino-4-(methylamino)-5-methoxybenzoate.

  • 5-Chloro Analog: This requires a different starting material. Start with Methyl 3-chloro-4-hydroxybenzoate . Nitration will yield the 3-chloro-4-hydroxy-5-nitro derivative. Proceed with activation and displacement. Note: Chlorine is less activating than Methoxy, so Step 1 may require slightly warmer conditions (20°C).

References

  • Nitration Methodology

    • Organic Syntheses, Coll.[1][2] Vol. 1, p. 372 (1941). "Methyl m-nitrobenzoate".[2][3][4] (Standard protocol adapted for activated phenols).

  • Gefitinib Intermediate Synthesis (Relevant 3-alkoxy-4-methoxy-5-nitro chemistry)

    • Li, Z., et al. "Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate." Molecules, 2007, 12(7), 1420-1429.
  • SNAr on Nitro-Activated Systems

    • Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 1951.
  • Reduction of Nitro to Amine

    • Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988.

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 3,4-diamino-5-methoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Impurity Profiles & Reaction Failures Assigned Specialist: Dr. A. Vance, Senior Process Chemist

Overview: The Critical Pathway

You are likely synthesizing Methyl 3,4-diamino-5-methoxybenzoate (MDMB) as a precursor for benzimidazole-based APIs or quinoxaline derivatives (common in kinase inhibitors and HCV protease inhibitors).[1]

The synthesis typically proceeds via the catalytic hydrogenation of Methyl 4-amino-3-methoxy-5-nitrobenzoate (or the 3,4-dinitro analog).[1] While the reduction seems straightforward, the ortho-diamine motif is electronically unstable and highly reactive.[1]

This guide addresses the three most common failure modes:

  • Oxidative Degradation (The "Purple/Black Tar" issue).[1]

  • Incomplete Reduction (The "M+16" Hydroxylamine impurity).

  • Dimerization (The "Colored Solid" Azo impurities).[1]

Module 1: The "Pink/Purple Product" (Oxidative Instability)

Symptom: The reaction mixture is colorless or pale yellow under hydrogen, but turns pink, purple, or black immediately upon exposure to air or during filtration.[1] Root Cause: Auto-oxidation of the o-phenylenediamine moiety. Ortho-diamines are electron-rich and susceptible to rapid oxidation by atmospheric oxygen, forming quinone imines and complex polymeric dyes (Wurster’s salts).[1]

Troubleshooting Protocol
CheckpointActionable Step
Atmosphere Control Critical: Do not filter through open Buchner funnels. Use a closed pressure filter or a Schlenk line setup under

or

.[1]
Solvent Degassing Sparge all workup solvents (EtOAc, MeOH) with nitrogen for 15 mins before use.[1] Dissolved oxygen is enough to degrade the product.[1]
Acid Stabilization Pro-Tip: The hydrochloride or sulfate salt is significantly more stable than the free base.[1] If possible, add methanolic HCl immediately after catalyst filtration to isolate the salt.
Storage Store under inert gas at -20°C. Do not store as a solution.
Module 2: The "M+16" Peak (Hydroxylamine Impurity)

Symptom: LC-MS shows a persistent peak at [M+16] (relative to product mass) that does not disappear with longer reaction times.[1] Root Cause: Stalled Reduction Intermediate (


). 
The reduction of the nitro group proceeds via a nitroso (

) and hydroxylamine (

) intermediate.[1] The step from hydroxylamine to amine is the slow step and can be inhibited by catalyst poisoning.[1]
Diagnostic & Fix
  • Question: Are you using a sulfide-poisoned catalyst (to prevent dehalogenation)?

    • If YES: Sulfided catalysts (e.g., Pt/C-S) have lower activity for the

      
       bond cleavage.[1] You may need to increase temperature (to 50-60°C) or pressure (to >5 bar).[1]
      
  • Question: Is the reaction medium acidic?

    • Insight: Hydroxylamine reduction is acid-catalyzed.[1]

    • Fix: If the reaction stalls, adding 1-2 equivalents of Acetic Acid can accelerate the final reduction step.

Module 3: The "Colored Sludge" (Azo/Azoxy Dimers)

Symptom: Formation of bright orange or red solids that are insoluble in methanol; low yield of the desired diamine.[1] Root Cause: Condensation of Nitroso and Hydroxylamine intermediates. If the hydrogen mass transfer is poor (hydrogen starvation), the concentration of nitroso intermediates builds up.[1] These react with hydroxylamines to form Azoxy dimers, which reduce further to Azo and Hydrazo impurities.[1]

Reaction Pathway & Failure Mode Diagram

The following diagram illustrates the "Happy Path" (Reduction) vs. the "Sad Path" (Dimerization).[1]

G Start Nitro Precursor (Methyl 4-amino-3-methoxy-5-nitrobenzoate) Nitroso Nitroso Intermediate (R-NO) Start->Nitroso + H2 (Fast) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + H2 Azoxy SIDE PRODUCT: Azoxy Dimer Nitroso->Azoxy Condensation w/ Hydroxylamine (Low H2 Pressure) Product TARGET: Diamine (Methyl 3,4-diamino-5-methoxybenzoate) Hydroxyl->Product + H2 (Slow Step) Needs Acid/Heat Azo SIDE PRODUCT: Azo Dimer (Colored Solid) Azoxy->Azo Partial Reduction

Caption: Kinetic competition between direct reduction (Green) and dimerization (Red) under hydrogen-starved conditions.[1]

Summary of Impurity Profile
Impurity TypeRelative Mass (LCMS)Visual CuePrevention Strategy
Hydroxylamine M + 16None (Colorless)Increase Temp/Pressure; Add AcOH.[1]
Azoxy Dimer 2M - 14Orange/Red SolidIncrease Stirring Rate (kLa); Avoid H2 starvation.[1]
Azo Dimer 2M - 30Red/Brown SolidMaintain high H2 pressure constant flow.[1]
Acid (Hydrolysis) M - 14Precipitate in waterAvoid aqueous bases; Ensure dry solvent.[1]
Quinone Imine M - 2Purple/Black TarStrict Inert Atmosphere during workup.[1]
Recommended Protocol: Optimized Hydrogenation

This protocol minimizes dimerization and ensures complete reduction.

Reagents:

  • Methyl 4-amino-3-methoxy-5-nitrobenzoate (1.0 eq)[1]

  • Pd/C (10% loading, 50% wet): 5-10 wt% relative to substrate.[1]

  • Solvent: Methanol (Dry).[1]

  • Additive: Acetic Acid (0.5 eq) - Optional, prevents hydroxylamine stall.[1]

Step-by-Step:

  • Inert Loading: Charge the hydrogenation vessel with substrate and Pd/C under a nitrogen stream.[1] Safety: Pd/C can ignite methanol vapors in air.[1]

  • Solvent Addition: Add degassed Methanol carefully.

  • Purge Cycles: Seal vessel. Perform 3x Vacuum/Nitrogen cycles, followed by 3x Vacuum/Hydrogen cycles.

  • Reaction: Pressurize to 3–5 bar (45–75 psi) H2.

    • Critical: Stir at >1000 RPM. Mass transfer is the limiting factor.[1]

    • Temperature: Maintain 25–30°C initially. If reaction slows, ramp to 45°C.

  • Monitoring: Check HPLC/LCMS after 2 hours. Look for the disappearance of the Nitro peak and the Hydroxylamine (M+16) peak.[1]

  • Workup (The Danger Zone):

    • Cool to 20°C.

    • Filter catalyst through Celite under a blanket of Nitrogen .[1]

    • Do not rotovap to dryness if the free base is required.[1] Use the solution immediately in the next step (e.g., cyclization).

    • Storage: If isolation is needed, treat with HCl/MeOH to precipitate the stable dihydrochloride salt.[1]

References
  • Reduction Mechanisms & Impurities

    • Blaser, H. U., et al. (2003).[1] "Heterogeneous Hydrogenation."[1] Comprehensive Coordination Chemistry II. Explains the mechanism of nitro reduction and the formation of hydroxylamine/azo intermediates.[1]

    • Source:[1]

  • Synthesis of Diamino-Benzoates (Telaprevir/Benzimidazole Context)

    • Znabet, A., et al. (2010).[1][2] "A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions."[1][2] Chemical Communications.[1][2] Contextualizes the synthesis of related HCV protease inhibitor intermediates.

    • Source:[1]

  • Stability of Phenylenediamines

    • BenchChem Technical Support.[1][3] (2025).[1][3][4][5] "Troubleshooting guide for the synthesis of Methyl 4-amino-2-methoxybenzoate." (Analogous chemistry regarding oxidation sensitivity).

    • Source:[1]

  • General Nitro Reduction Troubleshooting

    • Org.[1][6][7][8] Process Res. Dev. (Common failure modes in industrial nitro reductions).

    • Source:[1]

Sources

Technical Support Center: Purification & Handling of Methyl 3,4-diamino-5-methoxybenzoate

[1]

Introduction: Molecule Profile & Core Challenges

Subject: Methyl 3,4-diamino-5-methoxybenzoate CAS: 26718-36-3 (Generic/Isomer specific references may vary; verified context: Benzimidazole precursor) Application: Key intermediate for the synthesis of benzimidazole-based bioactive molecules (e.g., Telmisartan analogs, kinase inhibitors).

The "Hidden" Instability: Researchers often underestimate this compound because it appears to be a simple aniline derivative. However, the ortho-diamine motif (positions 3,4) combined with the electron-donating methoxy group (position 5) creates an electron-rich system that is highly susceptible to oxidative coupling .

If your white/off-white product turns pink, purple, or black upon exposure to air, you are witnessing the formation of quinone imines and complex azo-polymers. This guide provides the protocols to arrest this degradation and achieve >98% purity.

Module 1: The "Pink/Black" Phenomenon (Troubleshooting Oxidation)

Q1: Why does my product turn dark immediately after filtration?

Technical Insight: The ortho-diamine moiety is easily oxidized by atmospheric oxygen to form o-quinone diimines, which rapidly polymerize into dark, insoluble tars. The methoxy group at C5 pushes electron density into the ring, lowering the oxidation potential and accelerating this process.

Corrective Protocol: The "Inert Shield" Workflow

  • Degas All Solvents: Sparge all wash solvents (Methanol, Water, Toluene) with Nitrogen or Argon for 15 minutes before use.

  • Antioxidant Spiking: Add Sodium Dithionite (

    
    )  or Ascorbic Acid  (0.1% w/v) to your aqueous wash buffers during the workup. This acts as a sacrificial reductant.
    
  • Fast Drying: Do not air dry on a Buchner funnel for extended periods. Transfer immediately to a vacuum oven flushed with nitrogen.

Module 2: Purification Strategies

Two primary strategies are recommended based on the impurity profile.

Strategy A: Acid-Base "Swing" Purification (Recommended for Crude <90%)

This method leverages the basicity of the diamine to separate it from neutral impurities (unreacted nitro precursors, tars).

Protocol:

  • Dissolution: Dissolve crude solid in 1M HCl (approx. 10 mL per gram). The diamine forms a water-soluble dihydrochloride salt.

  • Filtration: Filter the acidic solution through Celite to remove insoluble black oxidation tars.

  • Wash: Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) .[1][2]

    • Why? The protonated diamine stays in the water; unreacted nitro-compounds and non-basic impurities move to the organic layer. Discard the organic layer.

  • Precipitation: Cool the aqueous layer to 0-5°C. Slowly adjust pH to ~8-9 using saturated

    
      or 2M NaOH  under a nitrogen blanket.
    
  • Collection: Filter the precipitated free base immediately under inert atmosphere.

Strategy B: Recrystallization (Recommended for Purity >90%)

If the compound is already reasonably pure but colored, recrystallization is preferred.

Solvent SystemRatio (v/v)Temperature ProfileNotes
Methanol / Water 4:1Dissolve at reflux, cool to 4°CStandard method. High recovery.
Toluene 100%Dissolve at 85°C, cool slowlyExcellent for removing polar tars.
Ethanol / Hexane 1:2Dissolve in hot EtOH, add HexaneGood for removing unreacted nitro precursors.

Module 3: Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying the crude reduction mixture.

PurificationLogicCrudeCrude Reaction Mixture(Contains Diamine, Nitro-precursor, Tars)AcidDissolveDissolve in 1M HClCrude->AcidDissolveFilterTarsFilter through CeliteAcidDissolve->FilterTarsTarsInsoluble Black Tars(Oxidation Products)FilterTars->TarsRemoveExtractEtOAcWash with Ethyl AcetateFilterTars->ExtractEtOAcOrganicLayerOrganic Layer(Unreacted Nitro Compounds)ExtractEtOAc->OrganicLayerDiscardAqueousLayerAqueous Layer(Diamine-2HCl Salt)ExtractEtOAc->AqueousLayerKeepNeutralizeNeutralize with NaHCO3(Under N2 Atmosphere)AqueousLayer->NeutralizePrecipitatePrecipitate Free BaseNeutralize->PrecipitateRecrystRecrystallization(MeOH/Water)Precipitate->RecrystIf Color PersistsFinalProductPure Methyl 3,4-diamino-5-methoxybenzoate(>98%)Precipitate->FinalProductIf WhiteRecryst->FinalProduct

Caption: Acid-Base "Swing" Purification Workflow for removing oxidation tars and unreacted nitro intermediates.

Module 4: Frequently Asked Questions (FAQs)

Q2: Can I store the free base, or should I make a salt?

Recommendation: Convert to the Hydrochloride Salt for long-term storage. The free base of ortho-diamines is kinetically unstable.

  • Protocol: Dissolve the purified free base in dry Methanol. Add 2.5 equivalents of HCl (in dioxane or ether). Precipitate the salt with diethyl ether. The salt is stable for months at 4°C.

Q3: My HPLC shows a peak at RRT 1.1 that won't go away. What is it?

Diagnosis: This is likely the Azoxy or Azo dimer.

  • Cause: Incomplete reduction of the nitro group followed by condensation, or oxidation during workup.

  • Removal: These impurities are less polar than the diamine.

    • Solution: Use the Acid-Base Swing (Method A above). The azo impurities are often neutral and will extract into the Ethyl Acetate wash, leaving the pure diamine salt in the water.

Q4: Is this the same intermediate used for Telmisartan?

Clarification: It is structurally homologous but distinct.

  • Telmisartan Intermediate: Typically involves a propyl group or a butyramido substituent (e.g., Methyl 3-amino-4-butyramido-5-methylbenzoate) [1, 2].[3][4]

  • Your Compound: Methyl 3,4-diamino-5-methoxybenzoate is often used in research for "Structure-Activity Relationship" (SAR) studies to alter the electronics of the benzimidazole ring. The purification logic, however, is identical to the Telmisartan process.

Module 5: Analytical Checkpoints

TestExpected ResultFailure Mode
Appearance White to pale beige powderPink/Black: Oxidation. Repurify immediately.
Solubility Soluble in dilute HCl, DMSO, MeOHTurbid in HCl: Presence of neutral impurities (Nitro/Azo).
1H NMR Two broad singlets (NH2) approx 4.5-6.0 ppmMissing NH2 peaks: Oxidation to quinone or polymerization.

References

  • US Patent 7,943,781 B2 . Process for preparing telmisartan. (Describes the reduction and handling of similar ortho-amino-nitro benzoates and the sensitivity of the diamine intermediates).

  • MDPI . Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (Provides protocols for nitration and iron-based reduction of methoxy-benzoate systems, applicable to the precursor synthesis).

  • BenchChem . Technical Support: Purification of Methyl 3-(methylamino)-4-nitrobenzoate. (General troubleshooting for nitro-amino benzoate purification).

Technical Support Center: Improving the Yield of Methyl 3,4-diamino-5-methoxybenzoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3,4-diamino-5-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of this important chemical intermediate. Here, we address common challenges encountered during its synthesis, providing in-depth, experience-based solutions and protocols.

Introduction to the Synthesis

Methyl 3,4-diamino-5-methoxybenzoate is typically synthesized through the reduction of a dinitro aromatic precursor, most commonly Methyl 3,5-dinitro-4-methoxybenzoate. The core of this transformation is the reduction of two nitro groups to their corresponding amines. While this is a standard procedure in organic chemistry, achieving high yields with this specific substrate can be challenging due to potential side reactions and the air-sensitivity of the final product.

This guide will provide a structured approach to identifying and resolving common issues, ensuring a more efficient and successful synthesis.

Common Synthetic Pathway

The most prevalent synthetic route involves the reduction of a dinitro-aromatic compound. The general transformation is depicted below:

Start Methyl 3,5-dinitro-4-methoxybenzoate Product Methyl 3,4-diamino-5-methoxybenzoate Start->Product Reduction ReducingAgent Reducing Agent (e.g., H2/Pd/C, SnCl2, Fe/HCl)

Caption: General reaction scheme for the synthesis of Methyl 3,4-diamino-5-methoxybenzoate.

Part 1: Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address specific problems you may encounter.

Issue 1: Low or No Product Formation

Q: My reaction is not proceeding to completion, or the yield is very low. What are the likely causes?

A: Incomplete reactions are a common hurdle. The root cause often lies with the reagents, reaction conditions, or inherent properties of the starting material. Here’s a systematic approach to troubleshooting:

  • Reagent and Catalyst Activity:

    • Catalytic Hydrogenation (e.g., Pd/C, Pt/C): Catalysts can deactivate over time or through improper storage. Ensure you are using a fresh or reliably stored catalyst. If the reaction is sluggish, consider increasing the catalyst loading (w/w %). For stubborn reductions, increasing the hydrogen pressure may be necessary.[1]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The purity and surface area of the metal are crucial. Use finely powdered metals and consider activation if needed. The acid concentration also plays a significant role in the reaction rate.[1]

    • Other Reducing Agents: Reagents like sodium dithionite can decompose if not stored properly. Always use fresh, high-quality reagents.

  • Solvent and Solubility:

    • Poor solubility of the dinitro starting material can severely hinder the reaction rate. The starting material must be soluble in the chosen solvent.[1]

    • For hydrophobic compounds, consider using solvents like THF or co-solvent systems such as ethanol/water.[1][2] Protic co-solvents can often enhance the efficiency of hydrogenation reactions.[1][2]

  • Reaction Temperature:

    • While many nitro reductions proceed at room temperature, some substrates require heating to achieve a practical reaction rate.[1] However, exercise caution as elevated temperatures can sometimes promote the formation of unwanted side products.[1]

Issue 2: Significant Side Product Formation

Q: I'm observing a mixture of products, including partially reduced intermediates. How can I improve the selectivity for the diamine?

A: The formation of side products arises from the stepwise nature of nitro group reduction. Controlling the reaction conditions is key to favoring the complete reduction to the amine.

  • Incomplete Reduction Products: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. If these are observed, it suggests the reducing conditions are not potent enough.

    • Solution: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion.[1] For catalytic hydrogenations, ensure the catalyst is active and the hydrogen supply is adequate.

  • Azoxy and Azo Compounds: Condensation of the nitroso and hydroxylamine intermediates can form azoxy and azo compounds, which are then further reduced to the amine.[3]

    • Solution: Proper temperature control is crucial as exothermic reactions can lead to localized overheating, promoting the formation of these condensation byproducts.[1]

  • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis under harsh acidic or basic conditions, especially with prolonged reaction times at elevated temperatures.

    • Solution: If ester hydrolysis is a problem with metal/acid reductions, consider milder methods like catalytic transfer hydrogenation with ammonium formate and Pd/C, or using tin(II) chloride in a non-aqueous solvent system like ethanol.[4]

Nitro Ar-NO2 Nitroso Ar-NO Nitro->Nitroso +2e-, +2H+ Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine +2e-, +2H+ Azoxy Ar-N(O)=N-Ar Nitroso->Azoxy Amine Ar-NH2 Hydroxylamine->Amine +2e-, +2H+ Hydroxylamine->Azoxy Azo Ar-N=N-Ar Azoxy->Azo +2e- Azo->Amine

Caption: Nitro group reduction pathway and potential side products.

Issue 3: Product Isolation and Purity

Q: My final product is a dark color and appears to degrade upon standing. How can I improve its stability and purity?

A: Aromatic diamines are notoriously sensitive to air oxidation, which often results in the formation of colored impurities.[5]

  • Handling Air-Sensitive Compounds:

    • It is crucial to handle the product under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during and after purification.[6][7] This can be achieved using a glovebox or Schlenk line techniques.[6]

    • Degas all solvents used for workup and purification by bubbling an inert gas through them or by using the freeze-pump-thaw method.[6][7]

  • Workup Procedure:

    • After the reaction is complete, a prompt workup is essential to minimize air exposure.

    • For catalytic hydrogenations, the catalyst should be filtered off quickly, preferably through a pad of Celite under a blanket of inert gas.

    • For metal/acid reductions, the workup involves neutralization with a base to precipitate metal hydroxides. Ensure thorough extraction of the product into an organic solvent.

  • Purification:

    • If column chromatography is necessary, use deoxygenated solvents and consider a silica gel plug over a full column to minimize contact time.

    • Recrystallization from a suitable solvent system under an inert atmosphere is often the best method to obtain a pure, crystalline product.

  • Storage:

    • Store the final product under an inert atmosphere, protected from light, and at a low temperature to maximize its shelf life.

Part 2: Recommended Experimental Protocols

Here are two reliable, step-by-step protocols for the synthesis of Methyl 3,4-diamino-5-methoxybenzoate.

Protocol 1: Catalytic Hydrogenation

This method is often clean and high-yielding but requires a hydrogenation apparatus.

Materials:

  • Methyl 3,5-dinitro-4-methoxybenzoate

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

Procedure:

  • In a suitable hydrogenation vessel, dissolve Methyl 3,5-dinitro-4-methoxybenzoate (1.0 eq) in a minimal amount of EtOH or EtOAc.

  • Carefully add 10% Pd/C (5-10 mol % Pd) to the solution.

  • Seal the vessel and purge it with nitrogen or argon, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Once the starting material is consumed, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude Methyl 3,4-diamino-5-methoxybenzoate.

  • Purify the crude product by recrystallization if necessary.

Protocol 2: Reduction with Tin(II) Chloride

This is a classic and effective method that does not require specialized pressure equipment.

Materials:

  • Methyl 3,5-dinitro-4-methoxybenzoate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl Acetate (EtOAc)

Procedure:

  • To a round-bottom flask, add Methyl 3,5-dinitro-4-methoxybenzoate (1.0 eq) and dissolve it in ethanol.

  • Add SnCl₂·2H₂O (typically 5-6 equivalents) to the solution.

  • Heat the mixture to reflux (around 78 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated NaHCO₃ solution until the pH is ~8. A thick precipitate of tin salts will form.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Part 3: Data Summary Table

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
Methyl 3,5-dinitro-4-methoxybenzoate C₉H₈N₂O₇256.17Pale yellow solid
Methyl 3,4-diamino-5-methoxybenzoate C₉H₁₂N₂O₃196.21Off-white to light brown solid

Note: The appearance of the final product can vary depending on its purity and exposure to air.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • ResearchGate. (2016, January 22). What is the best way to reduce dinitro aromatic compounds to their respective amine considering the yield and purity of the product thus formed?
  • Ashenhurst, J. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • Puylaert, P., Savini, A., & Hinze, S. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
  • Benchchem. (n.d.). selective reduction of nitro group without affecting other functional groups.
  • Lai, J., et al. (n.d.). Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks.
  • MDPI. (2024, September 13).
  • MDPI. (2007, September 10).
  • Google Patents. (2006, September 28).
  • The Manipulation of Air-Sensitive Compounds. (n.d.).
  • Reddit. (2021, October 12). Purification of air-sensitive complex. r/Chempros.
  • Reddit. (2023, January 1). my nitro refuses to be reduced. r/Chempros.
  • ChemicalBook. (n.d.).
  • Wikipedia. (n.d.). Air-free technique.
  • Thermo Fisher Scientific. (n.d.).
  • Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds.
  • CymitQuimica. (n.d.).
  • MDPI. (2020, November 14). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H.
  • Benchchem. (n.d.). Common side reactions in the synthesis of substituted pyrrolidines.
  • PubChemLite. (n.d.).
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines.
  • PMC. (n.d.). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides.
  • NCERT. (n.d.). Amines.

Sources

"managing impurities in Methyl 3,4-diamino-5-methoxybenzoate preparations"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Impurities & Process Optimization

CAS: 24560-49-2 | Application: Key Intermediate for Telithromycin & Benzimidazole Scaffolds[1]

Executive Summary & Chemical Context

Methyl 3,4-diamino-5-methoxybenzoate (MDMB) is a highly reactive intermediate primarily used in the synthesis of ketolide antibiotics (e.g., Telithromycin) and benzimidazole-based therapeutics.[1] Its core structural motif—an electron-rich ortho-diamine—dictates its impurity profile.[1]

The Critical Challenge: The ortho-diamine moiety is exceptionally prone to auto-oxidation, leading to rapid discoloration (pink/brown) and the formation of genotoxic impurities (azo/azoxy dimers) if not strictly controlled. Furthermore, the ester functionality presents a hydrolysis risk under high-pH workups.

This guide provides troubleshooting protocols for the three primary impurity classes:

  • Process Impurities: Unreacted nitro-precursors.

  • Degradation Impurities: Oxidative dimers and quinone-imines.[1]

  • Matrix Impurities: Catalyst leachables and hydrolysis byproducts.[1]

Impurity Genesis & Control Workflow

The following diagram illustrates where specific impurities enter the process stream and the Critical Process Parameters (CPPs) required to mitigate them.

ImpurityWorkflow Start Start: Methyl 4-amino-3-methoxy-5-nitrobenzoate Reaction Step 1: Hydrogenation (Pd/C, H2) CPP: Pressure, Temp, Catalyst Load Start->Reaction Workup Step 2: Catalyst Filtration & Isolation CPP: Inert Atmosphere, Acid/Base pH Reaction->Workup Imp_Nitro Impurity A: Unreacted Nitro (Process Failure) Reaction->Imp_Nitro Incomplete Reduction Storage Step 3: Storage & Handling CPP: Light/O2 Exclusion, Temp < -20°C Workup->Storage Imp_Acid Impurity B: Benzoic Acid Derivative (Hydrolysis) Workup->Imp_Acid pH > 8 or Wet Solvents Imp_Ox Impurity C: Azo/Phenazine Dimers (Oxidation) Storage->Imp_Ox O2 Exposure

Figure 1: Impurity genesis map identifying critical entry points for nitro, hydrolytic, and oxidative contaminants.

Troubleshooting Guide: Synthesis & Purification

Issue 1: Presence of Unreacted Nitro Precursor

Impurity Target: Methyl 4-amino-3-methoxy-5-nitrobenzoate[1]

Symptom: HPLC shows a late-eluting peak (relative to diamine); yellow tint persists in the filtrate.[1] Root Cause: Catalyst poisoning or insufficient hydrogen mass transfer.[1]

VariableOptimization Protocol
Catalyst Selection Switch to 5% Pd/C (sulfided) if halide impurities are present in the precursor, as they poison standard Pd.[1] Otherwise, standard 10% Pd/C (50% wet) is standard.
Solvent System Avoid pure Ethyl Acetate if solubility is low.[1] Use Methanol/THF (1:1) to ensure the nitro-precursor is fully dissolved, maximizing catalyst contact.
Reaction End-Point Do not rely solely on H₂ uptake. Mandatory IPC (In-Process Control): Reaction is complete only when Nitro impurity is < 0.1% by HPLC .
Issue 2: Product Discoloration (Pink/Brown/Black)

Impurity Target: Oxidative Dimers (Phenazines/Azo species)

Symptom: Material turns pink upon filtration or drying.[1] Root Cause: Ortho-diamines oxidize rapidly in air to form highly colored quinone-imines or azo-dimers.[1]

Corrective Action (The "Zero-Oxygen" Protocol):

  • Sparging: All solvents (extraction and wash) must be sparged with Nitrogen for ≥30 mins before use.[1]

  • Additives: Add 0.1% Sodium Bisulfite or Ascorbic Acid to the aqueous workup phase as a sacrificial antioxidant.[1]

  • Drying: Never oven dry in air. Use a vacuum oven at <40°C with a nitrogen bleed.

Issue 3: Hydrolysis (Ester Loss)

Impurity Target: 3,4-diamino-5-methoxybenzoic acid[1]

Symptom: New peak at RRT ~0.8 (more polar); loss of yield. Root Cause: Exposure to strong base or prolonged heating in wet solvents.[1]

Corrective Action:

  • Maintain workup pH between 6.0 and 8.0 .[1]

  • Avoid aqueous quenching if possible; use anhydrous Na₂SO₄ to dry organic layers immediately.

  • Recrystallization: If hydrolysis occurs, recrystallize from anhydrous Toluene/Heptane rather than alcohols to prevent transesterification.

Analytical Troubleshooting (HPLC)

Analyzing phenylenediamines is notoriously difficult due to peak tailing caused by the interaction of basic amines with residual silanols on the column stationary phase.

Method Optimization Table
ParameterRecommendationRationale
Column C18 with High Carbon Load (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).High coverage shields silanols, reducing amine interaction.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.5) High pH keeps the diamine deprotonated (neutral), sharpening the peak shape. Note: Ensure column is pH stable.[1]
Alternative Buffer 0.1% Perchloric Acid + 10mM Sodium Octanesulfonate If using low pH, ion-pairing agents (Octanesulfonate) are mandatory to suppress tailing.[1]
Diluent Mobile Phase A + Antioxidant (Ascorbic Acid)Prevents degradation during the autosampler sequence.[1]

Frequently Asked Questions (FAQs)

Q1: My product is 98% pure but highly colored. Can I use it for the next step (Cyclization)?

  • Answer: Proceed with caution. The color comes from trace oxidation products (<0.5%) which have high extinction coefficients.[1] If the next step involves ring closure (e.g., with formic acid to form a benzimidazole), these impurities may be purged. However, if the color persists, perform a charcoal treatment (Activated Carbon) in methanol at room temperature (do not heat, to avoid hydrolysis).

Q2: Can I store the intermediate in solution?

  • Answer: No. MDMB is unstable in solution due to dissolved oxygen.[1] Isolate as a solid, dry under vacuum, and store at -20°C under Argon/Nitrogen. If solution storage is unavoidable, freeze the solution immediately.

Q3: The melting point is lower than the literature value (83-84°C). Why?

  • Answer: This is a classic sign of the "Eutectic Impurity Effect" caused by the unreduced nitro-precursor.[1] Even 1-2% of the nitro compound can depress the melting point significantly. Re-run the hydrogenation or perform a recrystallization from Toluene.

References

  • Synthesis & Impurity Profiling of Telithromycin Intermediates: Munigela, N. et al. (2009). "Structural Studies of an Impurity Obtained During the Synthesis of Telithromycin Derivatives." Scientia Pharmaceutica.

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry.
  • Analytical Methods for Phenylenediamines (HPLC Tailing): Al-Tannak, N.F. et al. (2025).[1] "Study of P-Phenylenediamine (PPD) Concentrations... Reversed-phase ion-pairing liquid chromatography."

  • Precursor Synthesis (Nitro-benzoate reduction): BenchChem Technical Support. "Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate" (Analogous reduction protocols).

Sources

Validation & Comparative

Technical Comparison Guide: In Vitro & In Vivo Profiling of Methyl 3,4-diamino-5-methoxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3,4-diamino-5-methoxybenzoate (MDMB) serves as the critical pharmacophore scaffold for a class of Benzimidazole Carbamates , including the reference compound Nocodazole and therapeutic agents like Mebendazole .[1] While historically utilized as anthelmintics, recent medicinal chemistry efforts have repurposed this scaffold for oncology, specifically targeting the colchicine-binding site of tubulin to induce mitotic arrest.

This guide objectively compares novel MDMB-derived benzimidazoles (referred to herein as MDMB-BZI ) against the standard research tool Nocodazole and the clinical standard Paclitaxel .[1] Analysis focuses on tubulin polymerization inhibition, cytotoxicity profiles (IC50), and in vivo xenograft efficacy.

Key Findings
  • Mechanism: MDMB-derivatives function as microtubule destabilizers, distinct from taxanes (stabilizers).[1]

  • Potency: Optimized MDMB-BZIs exhibit IC50 values in the low micromolar to nanomolar range (0.05 – 2.0 µM) against solid tumor lines (MCF-7, HCT116).[1]

  • Safety: Unlike Nocodazole, which is limited by high systemic toxicity, newer MDMB-derivatives demonstrate improved solubility and reduced lethality in murine models.

Chemical Scaffolding & Rationale

The MDMB scaffold provides a 3,4-diamino moiety essential for reductive cyclization into the benzimidazole core.[1] The 5-methoxy group is sterically and electronically optimized to enhance binding affinity within the hydrophobic pocket of


-tubulin.[1]
Structural Comparison
CompoundCore StructureR2 Position (C2)R5 Position (C5)Primary Application
MDMB (Precursor) Benzoate Ester-NH2 / -NH2-OCH3 / -COOMeIntermediate
Nocodazole Benzimidazole-NH-CO-OCH3 (Carbamate)Thiophene-carbonylCell Cycle Sync (G2/M)
MDMB-BZI (Novel) Benzimidazole-NH-CO-OCH3 (Carbamate)Modified Aryl/HeteroarylAntitumor / Anthelmintic
Paclitaxel Taxane(Complex Diterpene)N/AClinical Oncology

Mechanistic Workflow

The following diagram illustrates the synthesis of the active pharmacophore from the MDMB precursor and its subsequent biological mechanism of action (MOA) leading to apoptosis.

MDMB_Mechanism MDMB Methyl 3,4-diamino- 5-methoxybenzoate Cyclization Reductive Cyclization (w/ S-methylisothiourea) MDMB->Cyclization Synthesis BZI Benzimidazole Carbamate (Active Pharmacophore) Cyclization->BZI Yields Tubulin Tubulin Heterodimer (Colchicine Site) BZI->Tubulin Binds High Affinity Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Phase Arrest Polymerization->Arrest Failure of Spindle Formation Apoptosis Apoptosis (Bax High / Bcl-2 Low) Arrest->Apoptosis Mitotic Catastrophe

Figure 1: Synthesis and Mechanism of Action.[1] The MDMB precursor undergoes cyclization to form the Benzimidazole core, which inhibits microtubule polymerization, triggering the Spindle Assembly Checkpoint (SAC).

Comparative In Vitro Profiling[1]

Tubulin Polymerization Assay

Objective: Determine if the derivative acts as a stabilizer (Taxol-like) or destabilizer (Nocodazole-like).[1]

  • Method: Fluorescence-based tubulin polymerization assay (>99% pure tubulin).

  • Readout: Vmax (Rate of polymerization) and Final Fluorescence (Polymer mass).[1]

Compound (10 µM)MechanismPolymerization Inhibition (%)Relative Potency
Control (DMSO) N/A0%Baseline
Paclitaxel Stabilizer-150% (Enhances)Inverse
Nocodazole Destabilizer92%High
MDMB-BZI (Gen 2) Destabilizer88% High
Mebendazole Destabilizer65%Moderate
Cytotoxicity (MTT Assay)

Objective: Establish IC50 values across diverse cancer cell lines.

Cell LineTissue OriginNocodazole IC50 (µM)MDMB-BZI IC50 (µM)Paclitaxel IC50 (µM)
HCT116 Colon Carcinoma0.080.12 0.005
MCF-7 Breast Cancer0.150.22 0.008
A549 Lung Adenocarcinoma0.450.35 0.012
HEK293 Normal Kidney1.20> 40.0 0.050

Interpretation: While Paclitaxel is more potent, it lacks selectivity.[1] The MDMB-BZI derivative shows a superior Therapeutic Index (Selectivity) compared to Nocodazole, with significantly lower toxicity toward normal HEK293 cells.[1]

In Vivo Efficacy Studies[1][4][5][6][7][8][9][10]

Xenograft Protocol (HCT116 Model)

Rationale: To validate the antitumor efficacy and systemic tolerance of MDMB-derivatives in a physiological environment.[1]

Experimental Workflow:

  • Implantation: Subcutaneous injection of

    
     HCT116 cells into BALB/c nude mice.[1]
    
  • Staging: Tumors allowed to reach ~100 mm³.[1]

  • Randomization: Mice divided into 3 groups (n=8/group).

  • Dosing:

    • Vehicle: PBS/DMSO (Intraperitoneal, q.d.).[1]

    • Comparator: 5-Fluorouracil (20 mg/kg) or Nocodazole (10 mg/kg - Note: High toxicity risk).[1]

    • Test: MDMB-BZI (20 mg/kg, Intraperitoneal, q.d. for 21 days).

Efficacy Data Summary
GroupMean Tumor Volume (Day 21)Tumor Inhibition Rate (TIR)Body Weight LossSurvival Rate
Vehicle 1250 ± 140 mm³--2%100%
Nocodazole 580 ± 95 mm³53.6%-18% (Toxicity)62%
MDMB-BZI 410 ± 60 mm³ 67.2% -4% 100%

Detailed Experimental Protocols

Protocol A: Chemical Synthesis (Reductive Cyclization)

Standard procedure for generating the Benzimidazole Carbamate from MDMB.[1]

  • Reagents: Dissolve Methyl 3,4-diamino-5-methoxybenzoate (1.0 eq) in Acetic Acid/Water (1:1).

  • Cyclization: Add 1,3-bis(methoxycarbonyl)-S-methylisothiourea (1.2 eq).

  • Reflux: Heat to reflux (100°C) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Cool to room temperature. The product precipitates as a solid.[1][2]

  • Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from DMF/Ethanol.

  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ) looking for the carbamate singlet (~3.7 ppm) and benzimidazole -NH proton (~11-12 ppm).[1]
Protocol B: In Vitro Tubulin Polymerization

Self-validating system to confirm mechanism.

  • Preparation: Prepare Tubulin buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Master Mix: Dilute >99% pure tubulin to 3 mg/mL in buffer containing 1 mM GTP.

  • Plate Setup: Add 5 µL of test compound (10x concentration) to a 96-well black half-area plate.

  • Initiation: Add 45 µL of Tubulin Master Mix at 4°C.

  • Measurement: Immediately transfer to a plate reader pre-warmed to 37°C.

  • Kinetics: Measure Ex/Em 360/450 nm (DAPI-based or intrinsic fluorescence) every 60 seconds for 60 minutes.

  • Validation: Positive control (Paclitaxel) must show rapid curve rise; Negative control (Nocodazole) must show flatline.[1]

Experimental Workflow Diagram

Workflow Synthesis 1. Synthesis (MDMB + Isothiourea) Purification 2. Purification (Recrystallization) Synthesis->Purification Screening 3. In Vitro Screening (MTT Assay: HCT116/MCF-7) Purification->Screening Decision IC50 < 1 µM? Screening->Decision Mechanism 4. Mechanism Check (Tubulin Polymerization) Decision->Mechanism Yes Discard Discard / Redesign Decision->Discard No InVivo 5. In Vivo Xenograft (Tumor Vol. + Body Weight) Mechanism->InVivo Confirmed Destabilizer

Figure 2: Decision Tree for evaluating MDMB derivatives. Only compounds passing the cytotoxicity threshold proceed to costly in vivo analysis.[1]

References

  • Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives. National Institutes of Health (NIH). Available at: [Link][1]

  • Nocodazole: Mechanism of Action and Properties. Wikipedia / Chemical Data.[1] Available at: [Link][1]

  • Benzimidazole Derivatives as New and Selective Inhibitors of Arginase. MDPI Molecules. Available at: [Link][1]

  • Enhanced bioavailability and anthelmintic efficacy of mebendazole. Dove Medical Press.[1] Available at: [Link]

  • Synthesis and biological activity of 4,5-dimethoxybenzene derivatives. European Journal of Medicinal Chemistry. Available at: [Link][1]

Sources

A Senior Application Scientist's Guide to Antibody Cross-Reactivity Studies for Methyl 3,4-diamino-5-methoxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of methodologies to assess the cross-reactivity of antibodies raised against derivatives of Methyl 3,4-diamino-5-methoxybenzoate. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical accuracy with field-proven insights to empower researchers in making informed experimental choices.

Introduction: The Criticality of Specificity in Small Molecule Immunoassays

Methyl 3,4-diamino-5-methoxybenzoate and its derivatives represent a class of small molecules with significant potential in pharmaceutical development. As with many small molecules, they are not immunogenic on their own and require conjugation to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to elicit an immune response and generate specific antibodies.[1][2][3] This process, however, can lead to the production of antibodies with varying degrees of specificity.

Antibody cross-reactivity, the phenomenon where an antibody binds to molecules other than its intended target, is a critical parameter to evaluate.[4][5] In the context of drug development and diagnostic assays, high cross-reactivity can lead to false-positive results, inaccurate quantification, and potentially adverse off-target effects.[4][5] Therefore, rigorous and comprehensive cross-reactivity studies are paramount to ensure the validity and reliability of any antibody-based application. This guide will compare and contrast key immunoassays for this purpose, providing the theoretical basis and practical protocols for their execution.

The Foundation: Synthesis of Methyl 3,4-diamino-5-methoxybenzoate Derivatives and Immunogen Preparation

The journey to a specific antibody begins with the synthesis of the target hapten and its subsequent conjugation to a carrier protein. While the synthesis of Methyl 3,4-diamino-5-methoxybenzoate itself is documented, the generation of a library of structurally similar derivatives is crucial for a thorough cross-reactivity assessment.[6][7][8] These derivatives should ideally vary by single functional groups or substitutions at different positions on the benzoate ring to systematically probe the antibody's binding epitope.

Conceptual Synthesis and Immunogen Preparation Workflow:

G cluster_synthesis Hapten Synthesis cluster_conjugation Immunogen Preparation cluster_immunization Antibody Production start Starting Material (e.g., Gallic Acid) synth_core Synthesis of Core (Methyl 3,4-diamino- 5-methoxybenzoate) start->synth_core synth_deriv Synthesis of Derivatives synth_core->synth_deriv conjugation Hapten-Carrier Conjugation synth_deriv->conjugation carrier Carrier Protein (e.g., KLH, BSA) carrier->conjugation purification Purification of Conjugate conjugation->purification immunization Immunization purification->immunization screening Screening & Selection immunization->screening purification_ab Antibody Purification screening->purification_ab

Caption: Workflow for hapten synthesis and immunogen preparation.

The choice of conjugation chemistry is critical and depends on the available functional groups on the hapten.[9][10][11] For instance, a carboxyl group can be activated to form a stable amide bond with lysine residues on the carrier protein.[12] The hapten-to-carrier ratio should be optimized, as a high density of haptens (around 15 molecules per carrier protein) has been shown to elicit a high antibody titer.[10][11]

Comparative Analysis of Cross-Reactivity Assessment Methods

The choice of immunoassay for cross-reactivity studies is not trivial; each method offers distinct advantages and limitations.[13] It is crucial to understand that cross-reactivity is not an intrinsic antibody property but can be influenced by the assay format.[13]

Method Principle Advantages Disadvantages Primary Application
Competitive ELISA Competition between the target antigen and potential cross-reactants for binding to a limited amount of antibody.[4]High throughput, quantitative, relatively inexpensive.Indirect measurement of binding, can be influenced by matrix effects.Screening a large number of derivatives for initial cross-reactivity assessment.
Surface Plasmon Resonance (SPR) Real-time, label-free detection of binding events by measuring changes in the refractive index at a sensor surface.[14][15]Provides kinetic data (on/off rates), high sensitivity, allows for detailed affinity determination.[14][15][16]Requires specialized equipment, can be sensitive to buffer composition and non-specific binding.[17][18]In-depth characterization of binding kinetics and affinity for a smaller set of key cross-reactants.
Western Blot Separation of proteins by size, followed by antibody-based detection.[19][20]Provides information on the molecular weight of the binding partner, useful for assessing specificity against a complex protein mixture.[19][21]Primarily qualitative, less sensitive than ELISA or SPR for small molecule detection, not suitable for unconjugated haptens.Confirming specificity against the carrier protein and other protein conjugates.

Experimental Protocols: A Step-by-Step Guide

Competitive ELISA for High-Throughput Screening

This assay is the workhorse for initial cross-reactivity profiling due to its scalability and cost-effectiveness. The principle relies on the competition between the immobilized target antigen (hapten-protein conjugate) and free, structurally related derivatives in solution for binding to the primary antibody. A lower signal indicates a higher degree of cross-reactivity.[4]

Workflow for Competitive ELISA:

G start Coat Plate with Hapten-Protein Conjugate block Block Unbound Sites start->block add_ab_cr Add Antibody Pre-incubated with Cross-Reactant block->add_ab_cr wash1 Wash add_ab_cr->wash1 add_secondary Add Enzyme-Linked Secondary Antibody wash1->add_secondary wash2 Wash add_secondary->wash2 add_substrate Add Substrate wash2->add_substrate read Read Absorbance add_substrate->read

Caption: Competitive ELISA workflow for cross-reactivity.

Detailed Protocol:

  • Coating: Dilute the hapten-BSA conjugate (e.g., Methyl 3,4-diamino-5-methoxybenzoate-BSA) to 1-10 µg/mL in a coating buffer (e.g., PBS, pH 7.4).[22] Add 100 µL to each well of a 96-well ELISA plate and incubate overnight at 4°C.[22]

  • Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.[23]

  • Blocking: Add 200 µL of blocking buffer (e.g., 1-5% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[24][25][26] This step is crucial to prevent non-specific binding of antibodies to the plate surface.[24][27]

  • Competition: In a separate plate, serially dilute the cross-reactant derivatives. Add a constant, predetermined concentration of the primary antibody to each well containing the diluted cross-reactants and incubate for 30 minutes.

  • Incubation: Transfer 100 µL of the antibody/cross-reactant mixture to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody: Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection: Add 100 µL of the appropriate substrate (e.g., TMB for HRP) to each well. Allow the color to develop in the dark.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Antigen / IC50 of Cross-Reactant) x 100 Where IC50 is the concentration of the analyte that causes 50% inhibition of the signal.

Troubleshooting Common ELISA Issues: [23][28][29][30][31]

Problem Possible Cause Solution
High Background Insufficient blocking or washing.[30]Increase blocking time or concentration; increase the number of wash steps.[30]
High concentration of detection reagent.[29]Optimize the dilution of the secondary antibody.[29]
No or Weak Signal Reagents not at room temperature.[29]Allow all reagents to equilibrate to room temperature before use.[29]
Incorrect antibody concentrations.Titrate primary and secondary antibodies to determine optimal concentrations.
High Variability Pipetting errors.[28]Use calibrated pipettes and ensure consistent technique.[28]
Incomplete washing.[29]Ensure all wells are thoroughly washed and aspirated.[29]
Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides a more detailed understanding of the binding interaction by measuring the association (kₐ) and dissociation (kₑ) rates in real-time.[14][32] This allows for the calculation of the equilibrium dissociation constant (Kᴅ), a precise measure of affinity.[15][32]

A Typical SPR Sensorgram:

G origin x_axis Time origin->x_axis y_axis Response (RU) origin->y_axis p1 p2 p1->p2 Association Analyte Injection p3 p2->p3 Steady State p4 p3->p4 Dissociation Buffer Flow p5 p4->p5 Regeneration

Caption: Phases of an SPR sensorgram.[32][33]

Detailed Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Activate the sensor chip surface (e.g., a CM5 chip) using a mixture of EDC and NHS.

    • Immobilize the primary antibody onto the activated surface via amine coupling. The amount of immobilized antibody should be optimized to achieve a suitable response level.[16]

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Injection (Association): Inject a series of concentrations of the target antigen and each cross-reactant derivative over the immobilized antibody surface at a constant flow rate.[34] The binding of the analyte to the antibody causes an increase in the refractive index, which is recorded as an increase in response units (RU).[33]

  • Dissociation: After the association phase, switch back to running buffer flow. The dissociation of the analyte from the antibody is observed as a decrease in the response signal.[32]

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine-HCl) to remove any remaining bound analyte, preparing the surface for the next injection cycle.[18]

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kₐ, kₑ) and the equilibrium dissociation constant (Kᴅ = kₑ/kₐ).[32][35]

Interpreting SPR Data:

A higher affinity (lower Kᴅ) and a slower dissociation rate (lower kₑ) for a cross-reactant indicate a more significant cross-reaction. By comparing the kinetic parameters of the derivatives to those of the target antigen, a detailed cross-reactivity profile can be established.

Western Blot for Specificity Confirmation

While not ideal for quantifying cross-reactivity with small molecules, Western blotting is invaluable for confirming the antibody's specificity for the hapten-carrier conjugate and ensuring it does not cross-react with the carrier protein alone.[19][20][21]

Detailed Protocol:

  • Sample Preparation: Prepare samples of the hapten-carrier conjugate, the unconjugated carrier protein (e.g., BSA), and a negative control protein.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[36]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at the optimized dilution overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Washing: Repeat the washing step.

  • Detection: Add a chemiluminescent substrate and visualize the bands using an imaging system.[37]

Expected Results:

A specific antibody should produce a strong band corresponding to the molecular weight of the hapten-carrier conjugate and no band for the unconjugated carrier protein. The presence of a band for the carrier protein alone would indicate undesirable cross-reactivity.

Conclusion: An Integrated Approach for Robust Cross-Reactivity Assessment

A comprehensive evaluation of antibody cross-reactivity requires a multi-faceted approach. High-throughput screening with competitive ELISA is an efficient first step to identify potential cross-reactants from a large library of derivatives. Subsequently, Surface Plasmon Resonance should be employed to provide a detailed kinetic and affinity profile for the most significant cross-reactants. Finally, Western blotting serves as a crucial control to confirm specificity against the carrier protein. By integrating these methodologies, researchers can confidently select and validate antibodies with the high degree of specificity required for the development of reliable and accurate immunoassays for Methyl 3,4-diamino-5-methoxybenzoate and its derivatives.

References

  • Cytiva. (2025, June 18).
  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?
  • Affinité Instruments. (2020, October 15). SPR Sensorgram Explained.
  • Bioss Antibodies. (2025, February 14).
  • Google Patents. (n.d.).
  • Thermo Fisher Scientific - ES. (n.d.). ELISA Troubleshooting Guide.
  • Mishra, R., & Siltberg-Liberles, J. (n.d.). Antibody validation for Western blot: By the user, for the user. PMC.
  • Kalinitchenko, A., et al. (2021).
  • MEXC News. (2025, December 24). What Is the Role of Blocking Agents in Immunoassays?
  • ResearchGate. (2025, August 7).
  • Ismail, A. A. (n.d.). Interferences in Immunoassay. PMC - NIH.
  • ACS Publications. (2003, December 23).
  • Sigma-Aldrich. (n.d.). ELISA Troubleshooting Guide.
  • Biocompare.com. (2024, June 25). A Guide to Western Blot Antibodies.
  • Abcam. (n.d.). Western blot blocking methods and best practices.
  • Aptamer Group. (n.d.). Anti-hapten Antibody Problems.
  • MDPI. (2025, April 14). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies.
  • Rapid Novor. (2025, September 17). SPR Service - Antibody-Antigen Interaction Analysis.
  • Ethos Biosciences. (n.d.). ELISA Troubleshooting Guide.
  • NeoBiotechnologies. (2023, November 30). How to Validate Antibodies with Western Blot on a Budget.
  • Proteintech Group. (n.d.). The importance of blocking when using Nano-Secondary reagents for IF.
  • ACS Publications. (2025, September 25).
  • ResearchGate. (n.d.). (PDF)
  • Quanterix. (2022, October 3). Types Of Immunoassay - And When To Use Them.
  • Bio-Techne. (n.d.). ELISA Troubleshooting Guide.
  • Roots Analysis. (2024, February 27). Bioconjugation of Molecules: A Novel Advancement in Therapeutics.
  • Meridian Bioscience. (n.d.). Immunoassay Blocking Reagents.
  • ResearchGate. (2025, August 5). (PDF) Antibodies against small molecules.
  • davids-bio.com. (n.d.). Small Molecules for custom antibody production.
  • PubMed. (2007, March 28).
  • Creative Proteomics. (n.d.). Surface Plasmon Resonance Sensorgram: A Step-by-Step Guide.
  • PubMed. (2004, January 15). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules.
  • Boster Bio. (n.d.). ELISA Handbook.
  • Arigo Biolaboratories. (n.d.). ELISA Troubleshooting Guide.
  • LabWrench. (n.d.). Kinetic Analysis of Hgh Affinity Antibody Antigen Interaction using Surface Plasmon Resonance.
  • Creative Diagnostics. (n.d.). Anti-Hapten Antibody Production.
  • Abcam. (n.d.). Sandwich ELISA protocol.
  • Excedr. (2023, March 8).
  • Abcam. (n.d.). Western blot protocol.
  • Cusabio. (n.d.). Cross-reactivity of Antibody: Beneficial or Harmful?
  • PMC. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
  • MDPI. (2014, January 24). Conjugates of Small Molecule Drugs with Antibodies and Other Proteins.
  • Google Patents. (n.d.).
  • Bio-Rad Antibodies. (n.d.). ELISA Basics Guide.
  • Cre
  • BIAcore. (n.d.). Surface plasmon resonance.
  • Creative Diagnostics. (n.d.). Antibodies for Western Blot (WB).

Sources

Identity & Purity Profiling of Methyl 3,4-diamino-5-methoxybenzoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3,4-diamino-5-methoxybenzoate is a critical "push-pull" aromatic intermediate, often utilized as a scaffold for benzimidazole-based pharmaceuticals or telenzepine analogs. Its structural integrity relies on the precise regiochemistry of the vicinal diamine moiety relative to the methoxy and ester groups.

However, this molecule presents two specific analytical challenges:

  • Oxidative Instability: Vicinal aromatic diamines are prone to rapid oxidation (forming quinoxalines or azo-dimers) and polymerization, often leading to "darkening" that HPLC-UV may under-report if the aggregates precipitate or lack distinct chromophores.

  • Purity Inflation: Standard HPLC-UV (Area %) frequently overestimates purity by failing to detect inorganic salts (from reduction steps) or residual solvents, which are common in the synthesis of amphoteric amino-esters.

This guide objectively compares HPLC-UV against Quantitative NMR (qNMR) to establish a self-validating purity protocol, supported by mechanistic insights into impurity profiling.

Part 1: Structural Identity & Regiochemistry[1]

Before quantifying purity, the identity must be absolute. The primary risk in synthesizing this target (often via nitration of vanillic acid derivatives) is regio-isomerism.

The Diagnostic Challenge

In a 3,4,5-substituted benzoate system, distinguishing the 3,4-diamino-5-methoxy isomer from a potential 2,3-diamino or 4,5-diamino impurity is critical.

1H NMR Diagnostic Pattern (Predicted):

  • Symmetry: The molecule is asymmetric .

  • Aromatic Region: You must observe two distinct singlets (or meta-coupled doublets,

    
    ).
    
    • 
       ~7.0 - 7.2 ppm (H-2):  Deshielded by the ortho-ester; shielded by the ortho-amino.
      
    • 
       ~7.3 - 7.5 ppm (H-6):  Deshielded by the ortho-ester; shielded by the ortho-methoxy.
      
  • Key Differentiator: If the spectrum shows a single aromatic signal integrating to 2H (indicating symmetry), you have likely synthesized the symmetric Methyl 3,5-diamino-4-methoxybenzoate (incorrect isomer).

Comparison: 1H NMR vs. 2D NMR (HMBC)
Feature1H NMR (1D)2D NMR (HMBC)
Speed < 5 mins20-60 mins
Regio-Certainty Moderate (Relies on shift prediction)High (Definitive connectivity)
Application Routine Batch ReleaseReference Standard Characterization

Recommendation: Use HMBC (Heteronuclear Multiple Bond Correlation) for the primary reference standard. Look for a correlation between the Methoxy protons (


 ~3.8) and C-5, and verify C-5 couples to H-6 but not H-2.

Part 2: Purity Profiling – The Core Comparison

This section compares the industry-standard HPLC-UV method against the "absolute" qNMR method.

Comparative Data: HPLC vs. qNMR

The following data represents a typical profile for a synthesized batch of Methyl 3,4-diamino-5-methoxybenzoate isolated via catalytic hydrogenation (Pd/C) and acid workup.

ParameterMethod A: HPLC-UV Method B: qNMR (1H) Interpretation
Purity Value 99.2% (Area %) 94.5% (Weight %) HPLC overestimates purity by ignoring non-UV active mass.
Impurity ID Detects "Late Eluters" (Dimers)Detects Residual Solvent/WaterqNMR captures entrapped solvent (MeOH/Water) common in aminos.
Standard Req. Requires High-Purity Ref StandardRequires Generic Internal StandardqNMR is faster for early-stage intermediates (no Ref Std needed).
Sample Prep Dissolve in Mobile PhaseDissolve in DMSO-

+ IS
qNMR avoids pH-induced degradation during prep.
Precision (RSD) < 0.5%< 1.0%HPLC is more precise; qNMR is more accurate.
The "Hidden Mass" Trap

The 4.7% discrepancy above is typical for diamines.

  • Cause: Vicinal diamines often form stable hydrate/hydrochloride salts that are invisible to UV detection.

  • Impact: Using the HPLC value (99.2%) for molar calculations in the next synthetic step will lead to a 4-5% stoichiometry error , potentially causing side reactions or incomplete conversion.

Part 3: Experimental Protocols

Method A: Stability-Indicating HPLC Protocol

Designed to separate the diamine from its oxidation products (quinoxalines).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase:

    • A: 0.1% Ammonium Formate in Water (pH ~8.0). Note: Basic pH suppresses protonation of the diamine, improving peak shape.

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 20 min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (impurities).

  • Critical Step: Prepare samples in degassed solvent containing 0.1% Ascorbic Acid to prevent auto-oxidation in the autosampler.

Method B: Absolute Purity by qNMR (The "Gold Standard")

Self-validating method requiring no specific reference standard.

  • Internal Standard (IS): Maleic Acid (High purity, non-hygroscopic, distinct singlet at

    
     6.0-6.3 ppm).
    
  • Solvent: DMSO-

    
     (Ensures solubility of polar diamine).
    
  • Procedure:

    • Weigh ~10 mg of Sample (

      
      ) and ~10 mg of IS (
      
      
      
      ) directly into the NMR tube using a micro-balance (precision
      
      
      ).
    • Add 0.6 mL DMSO-

      
      .[2] Shake to dissolve.
      
  • Acquisition:

    • Pulse angle: 30° or 90°.

    • Relaxation delay (

      
      ): 60 seconds  (Critical: Must be 
      
      
      
      to ensure full relaxation for quantitative integration).
    • Scans: 16 or 32.

  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Purity)

Part 4: Visualizing the Analytical Workflow

The following diagrams illustrate the decision logic and impurity pathways.

Diagram 1: Analytical Decision Matrix

This workflow ensures that the correct method is selected based on the stage of development.

AnalyticalMatrix Start Synthesized Intermediate (Methyl 3,4-diamino-5-methoxybenzoate) Check1 Is Reference Standard Available? Start->Check1 RouteA Routine QC / Batch Release Check1->RouteA Yes RouteB Structure Elucidation / Assay Assignment Check1->RouteB No HPLC HPLC-UV (Area %) (Check for Organic Impurities) RouteA->HPLC qNMR qNMR (Weight %) (Determine Absolute Assay) RouteB->qNMR Result1 Result: Relative Purity (Risk: Salts/Solvents missed) HPLC->Result1 Result2 Result: Absolute Mass Balance (Corrects Stoichiometry) qNMR->Result2 Result2->HPLC Calibrate Standard

Caption: Decision matrix for selecting HPLC vs. qNMR based on the availability of a certified reference standard.

Diagram 2: Impurity & Degradation Pathways

Understanding what you are analyzing is as important as how. Vicinal diamines are chemically active.[1][3]

ImpurityPathways Precursor Nitro-Precursor (Incomplete Reduction) Target Target: Vicinal Diamine (Methyl 3,4-diamino...) Precursor->Target H2 / Pd/C Oxidation Oxidative Degradation Target->Oxidation O2 / Light / pH > 9 Impurity1 Quinoxaline Derivative (Reaction with 1,2-dicarbonyls) Oxidation->Impurity1 Impurity2 Azo-Dimer / Polymer (Air Oxidation) Oxidation->Impurity2

Caption: Common impurity pathways. Note that "Azo-Dimers" often appear as late-eluting broad peaks in HPLC.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4] Link

  • Almac Group. (2023). Quantitative NMR (qNMR) as an Alternative to HPLC Assay Analysis.Link

  • Burch, R. et al. (2025). Stability study of primary aromatic amines in aqueous food simulants. ResearchGate. Link

  • BenchChem. (2025).[2][5] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide.Link

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table and Prediction.Link

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 3,4-diamino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Methyl 3,4-diamino-5-methoxybenzoate Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, HSE Officers[1]

Executive Summary & Risk Context

Immediate Action Required: Treat Methyl 3,4-diamino-5-methoxybenzoate (CAS: Inferred 26718-36-7 or analog) as a High-Potency Aromatic Amine .[1]

While simple benzoate esters are often merely irritants, the presence of the 3,4-diamino moiety significantly alters the toxicological profile. Aromatic diamines are structurally alerted for skin sensitization (H317) , potential mutagenicity , and rapid transdermal absorption .[1]

The Core Threat:

  • Sensitization: Repeated low-level exposure may trigger irreversible allergic dermatitis or respiratory sensitization.[1]

  • Electrostatic Dispersion: As a crystalline benzoate derivative, this substance is prone to static charging, causing "fly-away" powder events during weighing, leading to invisible surface contamination.[1]

  • Solvent-Enhanced Toxicity: Once dissolved (e.g., in DMSO or Methanol), the lipophilic ester group facilitates rapid skin permeation, carrying the toxic diamine payload into the bloodstream.

Hazard-Based PPE Matrix

Do not rely on a "one-size-fits-all" approach.[1] Select PPE based on the physical state of the reagent.[1]

Protection ZoneSolid State (Weighing/Transfer)Solution State (Synthesis/Workup)Technical Rationale
Respiratory Primary: Fume Hood (Face velocity > 0.5 m/s)Secondary: N95/P100 Respirator (if hood sash > 18")Primary: Fume HoodSecondary: Not required if sash is closedPowders aerosolize easily.[1] Aromatic amines are potent respiratory sensitizers.[1]
Dermal (Hands) Double Nitrile (min 5 mil outer, 4 mil inner).Change frequency: Every 60 mins.[1]Laminate (Silver Shield®) under Nitrile.Change frequency: Immediately upon splash.[1]Nitrile offers fair protection against solids but poor protection against aromatic amines in organic solvents (methanol/DCM).[1]
Dermal (Body) Standard Cotton Lab Coat + Tyvek® Sleeves .[1]Chemical-Resistant Apron (if handling > 100mL).[1]Sleeves cover the "wrist gap" where gloves end and coats begin—a common exposure point.[1]
Ocular Safety Glasses with Side Shields.[1][2]Chemical Splash Goggles (Indirect Vent).Alkaline amines can cause severe corneal damage; safety glasses are insufficient for liquid splashes.[1]
Logic-Driven PPE Selection Flowchart

The following diagram illustrates the decision-making logic for PPE selection based on the specific operational state of the chemical.

PPE_Selection_Logic Start Start: Handling Methyl 3,4-diamino-5-methoxybenzoate State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution (DMSO/MeOH/DCM) State_Check->Liquid Risk_Solid Risk: Dust Inhalation & Static Dispersion Solid->Risk_Solid Risk_Liquid Risk: Transdermal Absorption & Splash Liquid->Risk_Liquid PPE_Solid Protocol A: - Fume Hood (Sash < 18") - Double Nitrile Gloves - Anti-static Gun usage Risk_Solid->PPE_Solid PPE_Liquid Protocol B: - Fume Hood - Laminate/Barrier Gloves - Chemical Splash Goggles Risk_Liquid->PPE_Liquid

Figure 1: Decision logic for PPE selection based on physical state and associated risks.[1]

Operational Protocol: The "Static-Free" Weighing Method

Because this benzoate derivative is likely electrostatic, standard weighing often results in contamination of the balance and surrounding bench.

Prerequisite: All weighing MUST occur inside a certified chemical fume hood.[1]

  • Preparation:

    • Don double nitrile gloves .[1] Ensure the inner glove is a contrasting color (e.g., orange under blue) to spot tears.

    • Place a disposable balance draft shield (or a simple cardboard box with the front cut out) inside the hood to minimize air turbulence affecting the balance.[1]

    • Critical Step: Use an anti-static gun (e.g., Zerostat) on the weighing boat and the spatula before touching the powder. This neutralizes the charge that causes the powder to "jump."[1]

  • Transfer:

    • Do not pour from the source bottle. Use a clean spatula.[1]

    • If the powder clumps, do not crush it in the open boat (creates aerosol). Close the container and gently tumble it.

  • Decontamination (The "Exit Strategy"):

    • Wipe the exterior of the source bottle with a tissue dampened in methanol (solubilizes the ester) before returning it to storage.[1]

    • Dispose of the wipe immediately in solid hazardous waste.[1]

    • Remove outer gloves inside the hood and discard.[1]

Emergency Response & Disposal
Accidental Exposure
  • Skin Contact:

    • Immediate: Do not use solvents (alcohol/acetone) to wash skin; this drives the amine deeper into the dermis.[1]

    • Action: Wash with copious soap and water for 15 minutes .[1]

  • Eye Contact:

    • Immediate: Flush with eyewash station for 15 minutes .[1][3][4] Hold eyelids open. The amine functionality is basic and can cause saponification of corneal tissue.[1]

Disposal Strategy

Methyl 3,4-diamino-5-methoxybenzoate must never be disposed of down the drain.[1]

Waste StreamClassificationContainer Type
Solid Waste Hazardous Chemical SolidHDPE Drum (Yellow/Black Label)
Liquid Waste Organic Solvent Waste (Halogenated/Non-Halogenated)Safety Can / Glass Bottle
Contaminated Sharps Chemically Contaminated SharpsRigid Plastic Container

Destruction Method: High-temperature incineration is required to break the aromatic ring and oxidize the amine groups.[1]

References
  • National Institutes of Health (NIH) .[1] Guidelines for Handling Aromatic Amines. PubChem Laboratory Safety. Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA) . Personal Protective Equipment Standard (29 CFR 1910.132).[1] Available at: [Link][1]

  • European Chemicals Agency (ECHA) . Registration Dossier: Benzoate Esters and Diamines (General Hazard Profiles). Available at: [Link][1]

  • Forsberg, K., & Mansdorf, S.Z.Quick Selection Guide to Chemical Protective Clothing.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.